Methyl 4-hydroxy-3-methylbenzoate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
methyl 4-hydroxy-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMHMOKIFSCFCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459737 | |
| Record name | METHYL 4-HYDROXY-3-METHYLBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42113-13-3 | |
| Record name | METHYL 4-HYDROXY-3-METHYLBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of Methyl 4-hydroxy-3-methylbenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 4-hydroxy-3-methylbenzoate, an important intermediate in the development of various pharmaceutical and chemical entities. This document details the synthetic protocol, purification methods, and a full profile of its analytical characterization.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the Fischer esterification of 4-hydroxy-3-methylbenzoic acid with methanol in the presence of an acid catalyst.
Reaction Scheme
The overall reaction is as follows:
Experimental Protocol: Fischer Esterification
Materials:
-
4-hydroxy-3-methylbenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Sodium chloride (saturated solution, brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-3-methylbenzoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel using an ethyl acetate/hexane solvent system or by recrystallization to obtain a pure product.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following are the key analytical techniques and the expected data.
Physical Properties
| Property | Value |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol [1] |
| Melting Point | 124-125 °C |
| Boiling Point | 282.9 ± 20.0 °C (Predicted) |
| Appearance | Light brown to off-white solid |
Spectroscopic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.7 | d | 1H | Ar-H |
| ~ 7.6 | s | 1H | Ar-H |
| ~ 6.8 | d | 1H | Ar-H |
| ~ 5.5 | s | 1H | -OH |
| 3.85 | s | 3H | -OCH₃ |
| 2.2 | s | 3H | Ar-CH₃ |
¹³C NMR (Predicted):
| Chemical Shift (ppm) | Assignment |
| ~ 167 | C=O |
| ~ 158 | Ar-C-OH |
| ~ 131 | Ar-C |
| ~ 130 | Ar-C |
| ~ 124 | Ar-C |
| ~ 122 | Ar-C |
| ~ 115 | Ar-C |
| 51.8 | -OCH₃ |
| 16.0 | Ar-CH₃ |
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum is expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3300 | O-H stretch (phenolic) |
| 3050-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1720-1700 | C=O stretch (ester) |
| 1600, 1500 | C=C stretch (aromatic) |
| 1250-1200 | C-O stretch (ester) |
2.2.3. Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern of the compound.
| m/z | Interpretation |
| 166 | [M]⁺ (Molecular ion)[1] |
| 135 | [M - OCH₃]⁺[1] |
Experimental Workflows
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Characterization Workflow
Caption: Characterization workflow for the synthesized product.
References
An In-depth Technical Guide to Methyl 4-hydroxy-3-methylbenzoate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-hydroxy-3-methylbenzoate is an organic compound belonging to the family of hydroxybenzoates, a class of chemicals widely utilized in the pharmaceutical, cosmetic, and food industries for their preservative and medicinal properties. This technical guide provides a comprehensive overview of the chemical properties, structural details, synthesis, and potential biological activities of this compound, tailored for professionals in research and drug development.
Chemical Structure and Identification
This compound is a derivative of benzoic acid, featuring a methyl ester at the carboxyl group, a hydroxyl group at the para position (C4), and a methyl group at the meta position (C3) of the benzene ring.
Table 1: Structural and Identification Data for this compound
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| SMILES | CC1=C(C=CC(=C1)C(=O)OC)O | [1] |
| InChI | InChI=1S/C9H10O3/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5,10H,1-2H3 | [1] |
| InChIKey | QBMHMOKIFSCFCX-UHFFFAOYSA-N | [1] |
| CAS Number | 42113-13-3 | [1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and mechanism of action in biological systems.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 166.17 g/mol | [1] |
| Appearance | Light brown to off-white solid | |
| Melting Point | 124-125 °C | |
| Boiling Point | 282.9 ± 20.0 °C (Predicted) | |
| Density | 1.169 ± 0.06 g/cm³ (Predicted) | |
| pKa | 8.70 ± 0.18 (Predicted) | |
| LogP | 1.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 2 |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and quality control of this compound.
-
Mass Spectrometry (GC-MS): The mass spectrum exhibits a molecular ion peak corresponding to its molecular weight. Key fragmentation patterns can be observed, providing insights into the molecule's structure.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) of the ester, and the aromatic ring, confirming the presence of these functional groups.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum shows distinct signals for the aromatic protons, the methyl protons on the ring, the ester methyl protons, and the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum reveals unique peaks for each carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, and the methyl carbons.
-
Experimental Protocols
Synthesis of this compound via Fischer Esterification
A common and efficient method for the synthesis of this compound is the Fischer esterification of 4-hydroxy-3-methylbenzoic acid with methanol in the presence of an acid catalyst.
Materials:
-
4-hydroxy-3-methylbenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxy-3-methylbenzoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification by Recrystallization
The crude this compound can be purified by recrystallization to obtain a high-purity solid.
Procedure:
-
Solvent Selection: Choose a suitable solvent system, such as a mixture of ethyl acetate and hexane. The compound should be soluble in the hot solvent and sparingly soluble at room temperature.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent mixture.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Potential Biological Activities and Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, its structural similarity to other phenolic compounds suggests potential biological activities, such as antioxidant and antimicrobial effects.
Antioxidant Activity
Phenolic compounds are known to act as antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals. The potential antioxidant mechanism of this compound is likely to involve this radical scavenging activity.
Antimicrobial Activity
Hydroxybenzoates (parabens) and their derivatives are widely recognized for their antimicrobial properties. They are thought to disrupt the membrane potential and inhibit the synthesis of DNA, RNA, and key enzymes in microorganisms.
Visualizations
Conclusion
This compound is a compound with a well-defined chemical structure and properties that can be reliably synthesized and purified using standard organic chemistry techniques. While its specific biological roles are an area for further investigation, its structural characteristics suggest potential as an antioxidant and antimicrobial agent. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the applications of this and related compounds.
References
An In-depth Technical Guide on the Solubility of Methyl 4-hydroxy-3-methylbenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of methyl 4-hydroxy-3-methylbenzoate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document presents qualitative solubility information for the target compound and quantitative data for the closely related compound, methyl 4-hydroxybenzoate, to serve as a valuable estimation tool. Furthermore, a detailed experimental protocol for determining thermodynamic solubility via the shake-flask method is provided to empower researchers to generate precise data for their specific applications.
Introduction
This compound is a significant building block in the synthesis of various pharmaceutical compounds. Its solubility in organic solvents is a critical parameter for process development, including reaction, purification, and formulation. Understanding the solubility behavior of this compound is essential for optimizing reaction conditions, selecting appropriate solvents for crystallization, and developing effective drug delivery systems. This guide aims to provide a foundational understanding of its solubility profile and the methodologies to determine it accurately.
Solubility Profile
Currently, there is a notable absence of published quantitative solubility data for this compound in a range of common organic solvents. However, based on its chemical structure—a benzoate ester with a phenolic hydroxyl group and a methyl substituent—a general qualitative solubility profile can be inferred. The presence of the polar hydroxyl group and the ester functionality suggests that it would be soluble in polar organic solvents.
For the purpose of providing a quantitative reference, the solubility data for the structurally similar compound, methyl 4-hydroxybenzoate (methylparaben), is presented. It is crucial to note that while this data provides a useful approximation, experimental determination is necessary for precise values for this compound.
Table 1: Quantitative Solubility Data for the Structurally Related Compound, Methyl 4-hydroxybenzoate
| Solvent | Temperature (°C) | Solubility |
| Ethanol | 25 | 1 g in 2.5 mL |
| Ethanol | Not Specified | 50 mg/mL[1] |
| Acetone | Not Specified | Freely Soluble |
| Diethyl Ether | Not Specified | Freely Soluble |
Note: "Freely Soluble" is a qualitative term. The data for ethanol provides a more precise measure.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent. The following protocol outlines the steps for determining the solubility of this compound.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Small vials or flasks with airtight seals
-
A temperature-controlled orbital shaker or a magnetic stirrer with a temperature-controlled bath
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
A suitable analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)
3.2. Experimental Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in the temperature-controlled shaker or stirrer. Agitate the samples at a constant temperature for a sufficient period to allow the system to reach equilibrium. The time required can vary (typically 24-72 hours) and should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).
-
Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the temperature-controlled environment for a period to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that is within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 g of solvent or mole fraction.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.
This comprehensive approach, combining qualitative assessment, data from analogous compounds, and a robust experimental protocol, provides a solid foundation for researchers and professionals working with this compound. The provided methodology will enable the generation of precise and reliable solubility data, which is indispensable for the successful development of pharmaceutical processes and products.
References
An In-depth Technical Guide to Methyl 4-hydroxy-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 42113-13-3 IUPAC Name: methyl 4-hydroxy-3-methylbenzoate
This technical guide provides a comprehensive overview of this compound, a phenolic ester of interest in the fields of medicinal chemistry and drug development. While specific research on this compound is emerging, its structural similarity to other biologically active hydroxybenzoic acid derivatives suggests its potential as a valuable scaffold for further investigation. This document details its chemical and physical properties, provides experimental protocols for its synthesis and biological evaluation, and discusses potential mechanisms of action based on related compounds.
Physicochemical and Spectroscopic Data
The properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [1] |
| CAS Number | 42113-13-3 | [1] |
| IUPAC Name | This compound | [1] |
| Physical State | Solid | |
| Melting Point | 124-125 °C | |
| Boiling Point (Predicted) | 282.9 ± 20.0 °C | |
| Density (Predicted) | 1.169 ± 0.06 g/cm³ | |
| pKa (Predicted) | 8.70 ± 0.18 | |
| Kovats Retention Index | 1557 (Semi-standard non-polar) | [1] |
Synthesis and Purification
The most common method for the synthesis of this compound is the Fischer esterification of the corresponding carboxylic acid, 4-hydroxy-3-methylbenzoic acid, with methanol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification
Materials:
-
4-hydroxy-3-methylbenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-hydroxy-3-methylbenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Stir the suspension and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the flask.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and reduce the volume of methanol under reduced pressure.
-
Pour the concentrated mixture into cold deionized water and extract the product with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to yield a crystalline solid.
Potential Biological Activities and Applications
Derivatives of p-hydroxybenzoic acid are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antiviral properties.[3] While specific quantitative data for this compound is not extensively documented, the activities of structurally related compounds provide a strong rationale for its investigation in drug discovery programs.
Comparative Biological Activity of Related Compounds
The following table summarizes the biological activities of compounds structurally similar to this compound, offering a perspective on its potential therapeutic applications.
| Compound | Biological Activity | Key Findings | Reference |
| 4-Hydroxy-3-methoxybenzoic acid methyl ester (HMBME) | Anti-cancer (Prostate) | Induces apoptosis by targeting the Akt/NFκB cell survival signaling pathway. | [4] |
| Methyl 3,4-dihydroxybenzoate (MDHB) | Antioxidant, Cytoprotective | Alleviates oxidative damage in granulosa cells by activating the Nrf2 antioxidant pathway. | [5] |
| Methyl 3-bromo-4,5-dihydroxybenzoate (MBD) | Anti-inflammatory | Attenuates inflammatory bowel disease in a zebrafish model by regulating TLR/NF-κB pathways. | [6][7] |
| Methyl 4-hydroxybenzoate (Methylparaben) | Antimicrobial | Widely used as a preservative; inhibits the growth of fungi and yeasts. | [8] |
Potential Mechanism of Action: Inhibition of the Akt/NFκB Pathway
Based on studies of the structurally similar compound 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), a plausible mechanism of action for this compound in cancer models is the inhibition of the PI3K/Akt/NFκB signaling pathway.[4] This pathway is crucial for cell survival and proliferation, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of this compound, a variety of in vitro assays can be employed. Below are protocols for evaluating its antioxidant and cytotoxic activities.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a common and reliable method to determine the free radical scavenging activity of a compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectroscopic grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of sample solutions: Prepare a stock solution of this compound in methanol and create a series of dilutions to obtain various concentrations. Prepare similar dilutions of ascorbic acid.
-
Reaction mixture: In a 96-well plate, add 100 µL of each sample dilution to the wells. Then, add 100 µL of the DPPH solution to each well and mix.
-
Controls: Prepare a blank (methanol only) and a control (methanol and DPPH solution).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a compound.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the complete medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value can be determined by plotting cell viability against the compound concentration.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting.
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
This compound is a readily synthesizable compound with a chemical structure that suggests potential for a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. While direct biological data on this specific molecule is limited, the information available for structurally related compounds provides a solid foundation and rationale for its further investigation. The experimental protocols and potential mechanisms of action outlined in this guide offer a framework for researchers and drug development professionals to explore the therapeutic potential of this and similar phenolic esters.
References
- 1. This compound | C9H10O3 | CID 11240684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl 3-Bromo-4,5-dihydroxybenzoate Attenuates Inflammatory Bowel Disease by Regulating TLR/NF-κB Pathways [mdpi.com]
- 7. Methyl 3-Bromo-4,5-dihydroxybenzoate Attenuates Inflammatory Bowel Disease by Regulating TLR/NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 4-hydroxy-3-methylbenzoate
For the Attention of Researchers, Scientists, and Drug Development Professionals
Data Presentation
As direct experimental NMR data for methyl 4-hydroxy-3-methylbenzoate is not available in the public domain, we present the data for two closely related compounds: 4-hydroxy-3-methylbenzoic acid and methyl 4-hydroxybenzoate. This information allows for a reliable prediction of the spectral features of this compound.
Table 1: ¹H NMR Spectral Data of 4-Hydroxy-3-methylbenzoic acid
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.69 | d | H-6 |
| 7.64 | dd | H-2 |
| 6.91 | d | H-5 |
| 2.23 | s | CH₃ |
Solvent: D₂O, Frequency: 600 MHz
Table 2: ¹³C NMR Spectral Data of 4-Hydroxy-3-methylbenzoic acid
| Chemical Shift (ppm) | Assignment |
| 171.0 (estimated) | C=O |
| 159.0 (estimated) | C-OH |
| 134.88 | C-6 |
| 131.10 | C-2 |
| 125.0 (estimated) | C-1 |
| 117.16 | C-5 |
| 17.94 | CH₃ |
Solvent: D₂O, Frequency: 600 MHz (Data from 1H-13C HSQC)
Table 3: ¹H and ¹³C NMR Spectral Data of Methyl 4-hydroxybenzoate
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 7.86 | d | H-2, H-6 |
| ¹H | 6.82 | d | H-3, H-5 |
| ¹H | 3.84 | s | OCH₃ |
| ¹³C | 168.71 | - | C=O |
| ¹³C | 163.57 | - | C-OH |
| ¹³C | 132.78 | - | C-2, C-6 |
| ¹³C | 122.19 | - | C-1 |
| ¹³C | 116.16 | - | C-3, C-5 |
| ¹³C | 52.27 | - | OCH₃ |
Solvent: Methanol-d₄, Frequency: 500 MHz[1]
Predicted Spectral Data for this compound
Based on the data above, the following are the predicted ¹H and ¹³C NMR spectral data for this compound. The introduction of a methyl group at the C-3 position will break the symmetry of the aromatic ring observed in methyl 4-hydroxybenzoate and will cause slight shifts in the signals.
Table 4: Predicted ¹H NMR Spectral Data for this compound
| Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment | Protons |
| ~7.8 | d | H-2 | 1H |
| ~7.7 | dd | H-6 | 1H |
| ~6.9 | d | H-5 | 1H |
| ~5.0-6.0 | br s | OH | 1H |
| ~3.85 | s | OCH₃ | 3H |
| ~2.2 | s | Ar-CH₃ | 3H |
Table 5: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (ppm) | Assignment |
| ~167 | C=O |
| ~160 | C-4 |
| ~133 | C-6 |
| ~131 | C-2 |
| ~127 | C-3 |
| ~122 | C-1 |
| ~116 | C-5 |
| ~52 | OCH₃ |
| ~16 | Ar-CH₃ |
Experimental Protocols
The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.
1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Common choices for this type of compound include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
-
Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette during transfer.
2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: The data should be acquired on a high-resolution NMR spectrometer, for instance, a Bruker Avance instrument operating at a ¹H frequency of 400 MHz or higher.
-
Tuning and Shimming: The probe must be tuned to the appropriate nucleus (¹H or ¹³C), and the magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).
-
Spectral Width: Approximately 12-16 ppm.
-
Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker instrument).
-
Spectral Width: Approximately 200-240 ppm.
-
Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 or more, depending on the sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
3. Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.
-
Integration: For ¹H NMR spectra, the relative areas of the signals are determined by integration to establish the proton ratios.
-
Peak Picking: The chemical shifts of the peaks are accurately determined.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the molecular structure with atom numbering for NMR assignment and a typical workflow for NMR analysis.
Caption: Molecular structure of this compound with atom numbering for NMR spectral assignment.
Caption: A logical workflow diagram illustrating the key stages of NMR data acquisition and analysis.
References
An In-Depth Technical Guide to the Mass Spectrometry and IR Analysis of Methyl 4-hydroxy-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-hydroxy-3-methylbenzoate is a phenolic compound of interest in various chemical and pharmaceutical research areas. As an aromatic ester, its structural elucidation and purity assessment are critical for its application in drug discovery and development. This technical guide provides a comprehensive overview of the mass spectrometry and infrared (IR) spectroscopy analysis of this compound, including detailed experimental protocols, data interpretation, and visual workflows to aid in its characterization.
I. Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₉H₁₀O₃, Molecular Weight: 166.17 g/mol ), gas chromatography-mass spectrometry (GC-MS) is a commonly employed method.[1]
Data Presentation: Mass Spectrometry
The electron ionization (EI) mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions. The table below summarizes the major peaks observed in the mass spectrum.
| m/z | Proposed Fragment Ion | Interpretation |
| 166 | [M]⁺• | Molecular Ion |
| 135 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group.[1] |
| 107 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |
| 77 | [C₆H₅]⁺ | Phenyl cation, indicative of an aromatic ring. |
Fragmentation Pattern Analysis
The fragmentation of this compound in an EI source can be rationalized as follows:
-
Molecular Ion (m/z 166): The molecule loses an electron to form the molecular ion [C₉H₁₀O₃]⁺•.
-
Loss of Methoxy Radical (m/z 135): The most prominent fragmentation pathway involves the cleavage of the ester's O-CH₃ bond, resulting in the loss of a methoxy radical (•OCH₃) and the formation of a stable acylium ion.[1]
-
Loss of Carbomethoxy Group (m/z 107): Cleavage of the C-C bond between the aromatic ring and the carbonyl group leads to the loss of the entire carbomethoxy group (•COOCH₃), yielding a substituted aromatic cation.
-
Formation of Phenyl Cation (m/z 77): Subsequent fragmentation of the aromatic ring can lead to the formation of the phenyl cation.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A robust GC-MS method is essential for the analysis of this compound. Due to the presence of a polar hydroxyl group, derivatization is often employed to enhance volatility and improve chromatographic peak shape.
1. Sample Preparation (with Derivatization):
-
Extraction: If the analyte is in a complex matrix, a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed.
-
Derivatization (Silylation):
-
To the dried sample extract, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization of the phenolic hydroxyl group.
-
Cool the sample to room temperature before injection into the GC-MS system.
-
2. GC-MS Parameters:
| Parameter | Value |
| GC Column | Low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial temperature of 100°C, hold for 2 min, then ramp to 280°C at 15°C/min, and hold for 5 min. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
II. Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its hydroxyl, methyl, ester, and aromatic functionalities. Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples.
Data Presentation: Infrared Spectroscopy
The following table summarizes the expected characteristic IR absorption bands for this compound, with assignments based on the analysis of the closely related 4-hydroxy-3-methylbenzoic acid.[2][3]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300-3500 (broad) | O-H stretch | Phenolic Hydroxyl |
| ~2955 | C-H stretch (asymmetric) | Methyl (CH₃) |
| ~2927 | C-H stretch (symmetric) | Methyl (CH₃) |
| ~1720-1700 | C=O stretch | Ester Carbonyl |
| ~1610, 1514, 1479 | C=C stretch | Aromatic Ring |
| ~1470 | C-H bend (in-plane) | Methyl (CH₃) |
| ~1378 | C-H bend (symmetric) | Methyl (CH₃) |
| ~1307, 1219, 1190 | C-O stretch | Ester and Phenol |
| ~1142, 1108, 1039 | C-H bend (in-plane) | Aromatic Ring |
Spectral Interpretation
-
O-H Stretching: A broad absorption band in the region of 3300-3500 cm⁻¹ is a clear indication of the presence of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.
-
C-H Stretching: The peaks around 2955 cm⁻¹ and 2927 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the methyl group, respectively.[2] Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.
-
C=O Stretching: A strong, sharp absorption band in the range of 1720-1700 cm⁻¹ is characteristic of the ester carbonyl group.
-
C=C Stretching: Multiple sharp bands in the 1610-1479 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the aromatic ring.[2]
-
C-O Stretching: The C-O stretching vibrations of the ester and phenolic groups will appear in the fingerprint region, typically between 1300 cm⁻¹ and 1100 cm⁻¹.
-
Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions due to various bending and stretching vibrations, which are unique to the molecule and can be used for definitive identification.
Experimental Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is a simple and rapid technique for obtaining the IR spectrum of a solid sample with minimal sample preparation.
1. Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Place a small amount of the solid this compound sample directly onto the crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
2. FTIR Parameters:
| Parameter | Value |
| Spectrometer | A standard FTIR spectrometer equipped with an ATR accessory |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16-32 (signal-averaged) |
| Background | A background spectrum of the empty, clean ATR crystal should be collected prior to sample analysis. |
III. Visualizing the Experimental Workflows
To further clarify the analytical processes, the following diagrams outline the experimental workflows for both GC-MS and ATR-FTIR analysis of this compound.
Caption: Experimental workflow for GC-MS analysis.
Caption: Experimental workflow for ATR-FTIR analysis.
Conclusion
The combined application of mass spectrometry and infrared spectroscopy provides a powerful and comprehensive approach for the structural characterization of this compound. GC-MS analysis confirms the molecular weight and reveals key fragmentation pathways, while ATR-FTIR spectroscopy identifies the characteristic functional groups present in the molecule. The detailed experimental protocols and workflows presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to confidently analyze and characterize this important phenolic compound.
References
Potential Biological Activities of Methyl 4-Hydroxy-3-Methylbenzoate: A Technical Guide for Researchers
Disclaimer: This technical guide addresses the potential biological activities of methyl 4-hydroxy-3-methylbenzoate. Due to a notable scarcity of direct experimental data for this specific compound in publicly available scientific literature, this document extrapolates its potential antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties based on the established activities of structurally analogous compounds. These analogs include methyl 4-hydroxybenzoate (methylparaben), methyl 3,4-dihydroxybenzoate, and other phenolic compounds. The information presented herein is intended to provide a foundational framework for future research.
Introduction
This compound is a phenolic ester with a molecular formula of C₉H₁₀O₃. Its structure, featuring a hydroxyl group and a methyl group on the benzene ring, suggests the potential for a range of biological activities characteristic of phenolic compounds. These activities are largely attributed to the hydrogen-donating ability of the phenolic hydroxyl group and the overall electronic properties of the aromatic ring. This guide summarizes the theoretical potential of this compound in key therapeutic areas and provides detailed experimental protocols and conceptual signaling pathways based on its structural analogs.
Potential Biological Activities
Antioxidant Activity
Structurally similar phenolic compounds are well-documented for their antioxidant properties. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress.[1] It is hypothesized that this compound possesses similar radical scavenging capabilities.
Quantitative Data for Analogous Compounds:
| Compound | Assay | IC₅₀ Value | Reference |
| Methyl 3,4-dihydroxybenzoate | DPPH Radical Scavenging | Not specified, but demonstrated activity | [2] |
| Phenolic Acid Derivatives | DPPH Radical Scavenging | Varies based on substitution | [3] |
Antimicrobial Activity
Parabens, which are esters of p-hydroxybenzoic acid, are widely used as antimicrobial preservatives in cosmetics, pharmaceuticals, and food products.[4] Their mechanism of action is believed to involve the disruption of microbial membrane transport processes or the inhibition of DNA and RNA synthesis.[5] The antimicrobial efficacy of parabens tends to increase with the length of the alkyl chain.[5]
Quantitative Data for Analogous Compounds:
| Compound | Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |
| Methyl 4-hydroxybenzoate | Staphylococcus aureus | >1.024 mg/ml | [6] |
| Methyl 4-hydroxybenzoate | Escherichia coli | >1.024 mg/ml | [6] |
| Methyl 4-hydroxybenzoate | Helicobacter pylori | 0.128 mg/ml | [6] |
| Methyl 4-hydroxybenzoate | Aspergillus niger | 1 mg/ml | [6] |
| Methyl 4-hydroxybenzoate | Candida albicans | 1 mg/ml | [6] |
| Methyl 4-hydroxybenzoate | Saccharomyces cerevisiae | 1 mg/ml | [6] |
Anti-inflammatory Activity
Salicylates and other phenolic compounds have demonstrated anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways, such as the NF-κB pathway.[7]
Cytotoxic Activity
The cytotoxic potential of phenolic compounds against various cancer cell lines has been a subject of extensive research. The mechanisms often involve the induction of apoptosis and the modulation of cell survival signaling pathways. The cytotoxicity of parabens has been shown to be dependent on the cell line and the length of the ester chain.[8]
Quantitative Data for Analogous Compounds:
| Compound | Cell Line | IC₅₀ Value | Reference |
| Methylparaben | Fish cell lines | Varies | [8] |
| Butylparaben | Fish cell lines | Varies (generally more toxic than methylparaben) | [8] |
| Benzylparaben | Fish cell lines | Varies (generally more toxic than butylparaben) | [8] |
Experimental Protocols
Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol outlines a common method for assessing the free radical scavenging activity of a compound.[9]
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.
-
Preparation of Test Compound: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of test concentrations.
-
Assay:
-
In a 96-well microplate, add 100 µL of the various concentrations of the test compound or positive control.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Include a blank control (methanol only) and a negative control (methanol and DPPH solution).
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method to assess cell viability.[8]
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plate
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value is calculated from the dose-response curve.
Visualization of Potential Mechanisms
Experimental Workflow
Caption: General experimental workflow for evaluating the biological activities of a test compound.
Potential Antioxidant Signaling Pathway
Phenolic compounds can activate the Nrf2-ARE pathway, a key regulator of cellular antioxidant responses.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. essfeed.com [essfeed.com]
- 5. Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalsciencebooks.info [globalsciencebooks.info]
- 7. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Natural Occurrence of 4-Hydroxy-3-methylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-hydroxy-3-methylbenzoic acid and its derivatives, focusing on their discovery, natural occurrence, and biological significance. While quantitative data on the natural abundance of these specific compounds is limited, this document compiles available qualitative information, outlines detailed experimental protocols for their isolation and analysis, and explores their mechanisms of action through key signaling pathways. This guide serves as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery, highlighting the potential of these compounds for further investigation and development.
Introduction
4-Hydroxy-3-methylbenzoic acid, also known as 4,3-cresotic acid, is a phenolic compound that belongs to the family of hydroxybenzoic acids. It is a derivative of 4-hydroxybenzoic acid with a methyl group at the C3 position. This structural modification influences its physicochemical properties and biological activity. While its presence has been noted in various natural sources, it is often found in low concentrations, making its detection and quantification challenging. This guide will delve into the known natural sources, historical context of its discovery, and relevant biological activities, with a particular focus on its anti-inflammatory potential.
Discovery and Historical Context
The specific historical details surrounding the initial discovery and isolation of 4-hydroxy-3-methylbenzoic acid from a natural source are not well-documented in readily available scientific literature. However, its synthesis was reported in the mid-20th century. A notable early synthesis was described in the Journal of the American Chemical Society in 1945 by King, McWhirter, and Barton, as part of a broader study on the reactions of acetophenols.[1] The compound was also identified as a product of the bacterial metabolism of 2,4-xylenol.[2] Its identification as an endogenous human metabolite found in urine and blood serum has further spurred interest in its biological roles.[2][3]
Natural Occurrence
4-Hydroxy-3-methylbenzoic acid and its derivatives are found in a limited number of natural sources, including plants and as metabolic byproducts in animals and microorganisms.
Botanical Sources
The most cited botanical source of 4-hydroxy-3-methylbenzoic acid is Incarvillea delavayi, a plant species used in traditional Chinese medicine.[3][4] While its presence has been confirmed, detailed quantitative studies on its concentration within this plant are scarce. Other related hydroxybenzoic acids are more widespread, being found in plants such as carrots, oil palm, and grapes.[5]
Other Natural Sources
4-Hydroxy-3-methylbenzoic acid has been detected, though not quantified, in some food products, including chicken and pork.[6][7][8] It is also recognized as a human metabolite, present in both urine and blood serum, likely arising from metabolic processes or the breakdown of other dietary components.[2][3]
Naturally Occurring Derivatives
While the parent acid is the most studied, some naturally occurring derivatives have been identified. These are often esters or more complex structures where the 4-hydroxy-3-methylbenzoic acid moiety is incorporated. For example, 3-geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid has been isolated from Myrsine seguinii and has demonstrated anti-inflammatory properties.[9] Another example is 4-hydroxy-3-(3-methyl-2-butenyl)benzoic acid methyl ester.[10] Vanillic acid (4-hydroxy-3-methoxybenzoic acid), a closely related compound, is more widespread and found in sources like the roots of Angelica sinensis.[11]
Data Presentation
A significant challenge in the study of 4-hydroxy-3-methylbenzoic acid is the lack of extensive quantitative data in natural sources. Most available literature confirms its presence but does not provide specific concentrations. The following tables summarize the known occurrences.
| Natural Source Category | Specific Source | Compound | Status | Reference |
| Plants | Incarvillea delavayi | 4-Hydroxy-3-methylbenzoic acid | Detected | [3][4] |
| Myrsine seguinii | 3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid | Isolated | [9] | |
| Food | Chicken (Gallus gallus) | 4-Hydroxy-3-methylbenzoic acid | Detected | [6][7] |
| Domestic Pig (Sus scrofa domestica) | 4-Hydroxy-3-methylbenzoic acid | Detected | [7][8] | |
| Human | Urine | 4-Hydroxy-3-methylbenzoic acid | Identified | [2] |
| Blood Serum | 4-Hydroxy-3-methylbenzoic acid | Identified | [3] |
Experimental Protocols
The isolation and analysis of 4-hydroxy-3-methylbenzoic acid and its derivatives from natural sources typically involve extraction, chromatographic separation, and spectroscopic identification.
General Extraction and Isolation Protocol from Plant Material
This protocol is a generalized procedure based on common methods for extracting phenolic acids from plants.
-
Sample Preparation: The plant material (e.g., dried roots of Incarvillea delavayi) is ground into a fine powder.
-
Extraction:
-
Solvent Partitioning:
-
The crude extract is concentrated under reduced pressure.
-
The residue is then suspended in water and subjected to liquid-liquid extraction with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to fractionate the compounds based on their polarity. Phenolic acids are typically found in the ethyl acetate and n-butanol fractions.
-
-
Chromatographic Purification:
-
The bioactive fractions are subjected to column chromatography over silica gel or Sephadex LH-20.
-
A gradient elution is performed with a solvent system such as chloroform-methanol or n-hexane-ethyl acetate to separate the components.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Final Purification: Fractions containing the target compound are combined and may be further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
HPLC Method for Quantitative Analysis of Phenolic Acids
This protocol outlines a typical HPLC method for the analysis of phenolic acids in plant extracts.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
-
Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is commonly used.
-
Solvent A: Water with 0.1-1% formic acid or acetic acid.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 40% B
-
25-30 min: 40% to 80% B
-
30-35 min: 80% to 5% B (column wash and re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: DAD detection at multiple wavelengths (e.g., 254 nm, 280 nm, 320 nm). For HPLC-MS, an electrospray ionization (ESI) source in negative ion mode is typically used.
-
Quantification: External standard calibration curves are generated using pure standards of the target compounds.
Signaling Pathways and Mechanisms of Action
While research specifically on 4-hydroxy-3-methylbenzoic acid is limited, studies on closely related derivatives provide insights into their potential mechanisms of action, particularly in inflammation.
Inhibition of the NLRP3 Inflammasome Pathway
The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines like IL-1β and IL-18. Aberrant activation is linked to numerous inflammatory diseases. The closely related 4-hydroxybenzoic acid has been shown to inhibit the priming and activation of the NLRP3 inflammasome.[6][11][13] This is achieved through its antioxidant properties, which reduce the reactive oxygen species (ROS) that can trigger inflammasome assembly, and by potentially inhibiting the aggregation of the ASC adaptor protein.[11] Given its structural similarity, 4-hydroxy-3-methylbenzoic acid may exert anti-inflammatory effects through a similar mechanism.
References
- 1. Human Metabolome Database: Showing metabocard for 4-Hydroxy-3-methylbenzoic acid (HMDB0004815) [hmdb.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-Hydroxy-3-methylbenzoic acid | C8H8O3 | CID 68138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-hydroxy-3-methylbenzoic acid - Wikidata [wikidata.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. 4-Hydroxybenzoic acid restrains Nlrp3 inflammasome priming and activation via disrupting PU.1 DNA binding activity and direct antioxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scientificarchives.com [scientificarchives.com]
- 8. Showing Compound 4-Hydroxy-3-methylbenzoic acid (FDB023425) - FooDB [foodb.ca]
- 9. 3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid as an anti-inflammatory compound from Myrsine seguinii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical 4-HYDROXY-3(3-METHYL-2-BUTENYL)BENZOIC-ACID-METHYL-ESTER | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 11. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Theoretical Properties and Computational Analysis of Methyl 4-hydroxy-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-hydroxy-3-methylbenzoate, a derivative of benzoic acid, presents a scaffold of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its theoretical properties and a framework for its computational analysis. While experimental data for this specific ester is limited, this document leverages available information on its parent compound, 4-hydroxy-3-methylbenzoic acid, and established computational methodologies to offer a detailed profile. This guide covers physicochemical properties, spectroscopic analysis, and a hypothetical but robust computational workflow including Density Functional Theory (DFT) calculations and molecular docking simulations, crucial for predicting its behavior and potential applications in drug discovery and material design.
Introduction
This compound belongs to the class of aromatic esters, which are prevalent in natural products and synthetic compounds with diverse biological activities. The structural features of this molecule, including a hydroxyl group, a methyl group, and a methyl ester on a benzene ring, suggest its potential for various molecular interactions, making it a candidate for investigation in drug development and as a building block in chemical synthesis. Understanding its electronic and structural properties through theoretical and computational methods is paramount for elucidating its structure-activity relationships and guiding further research.
Physicochemical and Spectroscopic Properties
Quantitative data available for this compound and its parent acid are summarized below. This information is critical for its identification, characterization, and handling in a laboratory setting.
Physicochemical Properties
A compilation of the known and computed physicochemical properties of this compound is presented in Table 1.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | PubChem[1] |
| Molecular Weight | 166.17 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 42113-13-3 | PubChem[1] |
| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)OC)O | PubChem[1] |
| InChI Key | QBMHMOKIFSCFCX-UHFFFAOYSA-N | PubChem[1] |
Table 1: Physicochemical Properties of this compound.
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and purity assessment of a compound. The available spectroscopic information for this compound and its parent acid is summarized in Tables 2-5.
2.2.1. 1H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.69 | d | Ar-H |
| 7.64 | dd | Ar-H |
| 6.91 | d | Ar-H |
| 2.23 | s | Ar-CH₃ |
Table 2: 1H NMR Spectral Data of 4-hydroxy-3-methylbenzoic acid (600 MHz, H₂O).[2]
2.2.2. Infrared (IR) Spectroscopy
Vapor phase IR spectral data is available for this compound.[1] Key absorptions are indicative of its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600 | Medium | O-H stretch (hydroxyl) |
| ~3000-2850 | Medium | C-H stretch (aromatic and methyl) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (ester) |
Table 3: Key IR Absorptions for this compound.
2.2.3. Mass Spectrometry (MS)
GC-MS data from the NIST database provides the mass-to-charge ratios of the primary fragments of this compound.[1]
| m/z | Relative Intensity | Possible Fragment |
| 166 | High | [M]⁺ (Molecular ion) |
| 135 | High | [M - OCH₃]⁺ |
| 107 | Medium | [M - COOCH₃]⁺ |
Table 4: Mass Spectrometry Data for this compound.
2.2.4. UV-Vis Spectroscopy
Specific UV-Vis data for this compound is not available. However, for its parent acid, 4-hydroxy-3-methylbenzoic acid, the UV-Vis spectrum would be expected to show absorptions characteristic of a substituted benzene ring.
| λmax (nm) | Solvent |
| ~250-260 | Ethanol/Methanol |
| ~280-290 | Ethanol/Methanol |
Table 5: Predicted UV-Vis Absorption Maxima for this compound.
Theoretical and Computational Analysis
Due to the limited experimental data on the biological and detailed physicochemical properties of this compound, computational analysis serves as a powerful tool to predict its behavior and guide experimental design.
Computational Methodology
A typical computational workflow for analyzing a small molecule like this compound involves several steps, starting from geometry optimization to more complex simulations like molecular docking.
3.1.1. Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide insights into its optimized geometry, electronic properties, and spectroscopic features.
-
Protocol for DFT Calculations:
-
Structure Preparation: The 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The structure is optimized to its lowest energy conformation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This level of theory is known to provide a good balance between accuracy and computational cost for organic molecules.
-
Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies). These frequencies can be compared with experimental IR and Raman spectra.
-
Electronic Property Calculation: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the Molecular Electrostatic Potential (MEP) are calculated.
-
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule to a protein target.
-
Protocol for Molecular Docking:
-
Target Selection: A biologically relevant protein target is identified.
-
Protein and Ligand Preparation: The 3D structures of the protein (from the Protein Data Bank) and the ligand (this compound, optimized using DFT) are prepared. This includes adding hydrogen atoms, assigning charges, and removing water molecules.
-
Binding Site Definition: The active site of the protein is defined based on known co-crystallized ligands or through binding pocket prediction algorithms.
-
Docking Simulation: A docking program (e.g., AutoDock Vina) is used to sample a large number of possible conformations of the ligand within the protein's active site.
-
Scoring and Analysis: The different poses are ranked based on a scoring function that estimates the binding affinity. The best-ranked poses are then analyzed to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Potential Applications in Drug Development
Derivatives of hydroxybenzoic acid are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. The structural similarity of this compound to these compounds suggests its potential as a lead molecule in drug discovery.
Hypothetical Signaling Pathway Interaction
Given the lack of specific biological data, we can hypothesize a potential interaction pathway. For instance, many phenolic compounds are known to interact with enzymes involved in inflammatory pathways, such as cyclooxygenases (COX). A molecular docking study could investigate the binding of this compound to the active site of COX-2.
Conclusion
This technical guide provides a foundational understanding of the theoretical properties and a roadmap for the computational analysis of this compound. While there is a need for more extensive experimental validation, the compiled data and the proposed computational workflows offer a robust starting point for researchers and scientists. The in-silico approaches outlined herein are instrumental in predicting the molecular behavior of this compound, thereby accelerating its potential discovery and application in the fields of drug development and materials science. Future experimental work should focus on acquiring detailed spectroscopic data and evaluating the biological activities predicted by computational models.
References
physical properties like melting point and boiling point of methyl 4-hydroxy-3-methylbenzoate
An In-depth Technical Guide to Methyl 4-hydroxy-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of this compound, along with detailed experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Physical Properties
This compound is a compound of interest in various chemical and pharmaceutical research areas. A clear understanding of its physical properties is fundamental for its application and manipulation in a laboratory setting.
Data Presentation
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Melting Point | 124-125 °C | [1] |
| Boiling Point | 282.9 ± 20.0 °C (Predicted) | [1] |
| Molecular Formula | C₉H₁₀O₃ | [2] |
| Molecular Weight | 166.17 g/mol | [2] |
| Appearance | Light brown to off-white Solid | [1] |
Experimental Protocols
Accurate determination of physical properties is crucial for the identification and purity assessment of a compound. The following sections detail the standard methodologies for measuring the melting and boiling points of this compound.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol describes the capillary tube method, a common and reliable technique for melting point determination.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or a digital melting point device)[3]
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Heating oil (for Thiele tube method)[3]
-
Mortar and pestle
Procedure:
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry.
-
Place a small amount of the sample on a clean, dry surface and crush it into a fine powder using a mortar and pestle.[4]
-
Introduce the powdered sample into the open end of a capillary tube to a depth of 2-3 mm.[5]
-
Compact the sample at the bottom of the tube by tapping the sealed end gently on a hard surface.[5]
-
-
Using a Thiele Tube:
-
Attach the capillary tube to a thermometer using a rubber band or a small piece of rubber tubing, ensuring the sample is level with the thermometer bulb.[3]
-
Fill the Thiele tube with a suitable heating oil (e.g., mineral oil or silicone oil) to a level just above the side-arm.[3]
-
Clamp the Thiele tube to a retort stand and immerse the thermometer and attached capillary tube into the oil bath.[6]
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or a microburner.[1] The shape of the tube will ensure even heat distribution through convection currents.
-
Heat rapidly at first to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[7]
-
Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point.
-
-
Using a Digital Melting Point Apparatus:
-
Place the prepared capillary tube into the sample holder of the apparatus.[5]
-
Set the starting temperature to about 15-20 °C below the expected melting point.[5]
-
Set the heating rate (ramp rate) to 1-2 °C per minute for an accurate measurement.[5]
-
Observe the sample through the magnifying lens.
-
Record the temperature at the onset of melting and when the sample is completely liquefied.[5]
-
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. Since only a predicted boiling point is available, experimental determination is important. The following outlines two common methods.
This method is suitable when a sufficient quantity of the liquid is available (typically >5 mL).[8]
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle or Bunsen burner
-
Boiling chips
Procedure:
-
Place a small volume of this compound (if in liquid form) into the distillation flask, along with a few boiling chips to ensure smooth boiling.[9]
-
Assemble the distillation apparatus as shown in standard laboratory manuals. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.[10]
-
Begin heating the distillation flask gently.[11]
-
As the liquid boils, the vapor will rise and surround the thermometer bulb. The temperature will stabilize at the boiling point of the substance.[11]
-
Record the constant temperature at which the liquid is distilling. This is the boiling point.[10]
-
Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
This method is ideal when only a small amount of the substance is available.[8][12]
Apparatus:
-
Small test tube or fusion tube[12]
-
Capillary tube (sealed at one end)[12]
-
Thermometer[12]
-
Thiele tube or a beaker with heating oil[12]
-
Rubber band or tubing to attach the test tube to the thermometer[12]
Procedure:
-
Place a few drops of the liquid this compound into the small test tube.[13]
-
Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.[13]
-
Attach the test tube to a thermometer with a rubber band.[12]
-
Immerse this assembly in a Thiele tube or a beaker containing heating oil.[12]
-
Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[2]
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the liquid has reached its boiling point and its vapor is filling the capillary tube.[12]
-
Remove the heat source and allow the apparatus to cool slowly.[12]
-
The stream of bubbles will slow down and stop. The moment the liquid begins to enter the capillary tube, the vapor pressure inside the capillary is equal to the atmospheric pressure. Record the temperature at this point. This is the boiling point of the liquid.[2]
Process Visualization
To aid in the understanding of the chemical processes related to this compound, a logical workflow for its synthesis via Fischer esterification is presented below.
Synthesis of this compound
A common method for the synthesis of esters like this compound is the Fischer esterification of the corresponding carboxylic acid (4-hydroxy-3-methylbenzoic acid) with an alcohol (methanol) in the presence of an acid catalyst.[14][15]
Caption: Workflow for the synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. timstar.co.uk [timstar.co.uk]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. labcomercial.com [labcomercial.com]
- 7. jk-sci.com [jk-sci.com]
- 8. chemconnections.org [chemconnections.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. cdn.juniata.edu [cdn.juniata.edu]
- 12. chymist.com [chymist.com]
- 13. byjus.com [byjus.com]
- 14. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Methodological & Application
Application Notes and Protocols: The Use of Methyl 4-Hydroxy-3-methylbenzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-hydroxy-3-methylbenzoate is a substituted aromatic compound with a versatile chemical structure that holds potential as a building block in organic synthesis. Its key features—a nucleophilic phenolic hydroxyl group, an ester functional group that can be hydrolyzed to a carboxylic acid, and an activated aromatic ring—make it a candidate for a variety of chemical transformations. This document provides detailed application notes and protocols for the synthesis of this compound and its subsequent use in key synthetic transformations. While specific, detailed applications in the synthesis of established drugs are not widely documented, this guide offers protocols for its preparation and potential derivatizations based on established chemical principles and analogous structures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 42113-13-3 | [1] |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [1] |
| Melting Point | 124-125 °C | [1] |
| Boiling Point | 282.9 ± 20.0 °C (Predicted) | [1] |
| Density | 1.169 ± 0.06 g/cm³ (Predicted) | [1] |
| Appearance | Light brown to off-white solid | [1] |
Synthesis of this compound
The most common method for the synthesis of this compound is the Fischer esterification of 4-hydroxy-3-methylbenzoic acid using methanol with an acid catalyst.[1][2]
Experimental Protocol: Fischer Esterification
Reaction Scheme:
References
Application Notes: Methyl 4-hydroxy-3-methylbenzoate as a Versatile Starting Material in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl 4-hydroxy-3-methylbenzoate is a readily available aromatic compound that serves as a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry. Its substituted phenolic structure, featuring a hydroxyl group, a methyl group, and a methyl ester, offers multiple reactive sites for chemical modification. This allows for the construction of diverse molecular scaffolds, including chalcones and coumarins, which are known to exhibit a wide range of biological activities. These activities include anticancer, antibacterial, and anti-inflammatory properties, making this compound a key building block in the development of novel therapeutic agents.
Application 1: Synthesis of Chalcone Derivatives with Anticancer and Antibacterial Activity
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of open-chain flavonoids that are precursors to other flavonoids and are abundant in edible plants. They are known for their broad spectrum of biological activities. Synthetic chalcones derived from this compound are promising candidates for anticancer and antibacterial drug discovery.
A key intermediate for the synthesis of these chalcones is 4-hydroxy-3-methylbenzaldehyde. This can be synthesized from this compound via a two-step process involving the reduction of the methyl ester to a primary alcohol, followed by oxidation to the aldehyde. Alternatively, direct ortho-formylation of the starting material can be employed. The resulting aldehyde can then undergo a Claisen-Schmidt condensation with various acetophenones to yield a library of chalcone derivatives.
Anticancer Activity: Chalcones exert their anticancer effects through multiple mechanisms. They can induce apoptosis (programmed cell death), inhibit cell proliferation, and disrupt cell cycle progression in cancer cells. Several signaling pathways are implicated in the anticancer action of chalcones, including the PI3K/Akt/mTOR pathway and the ERK/RSK2 signaling cascade. By modulating these pathways, chalcone derivatives can effectively target cancer cell survival and growth.
Antibacterial Activity: Chalcones have also demonstrated significant activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of the α,β-unsaturated carbonyl system is crucial for their antibacterial action. The 4-hydroxy-3-methylphenyl moiety can be further modified, for instance, by O-alkylation, to potentially enhance antibacterial potency and improve pharmacokinetic properties.
Application 2: Synthesis of Coumarin Derivatives with Anti-inflammatory Activity
Coumarins (2H-1-benzopyran-2-ones) are a large class of phenolic substances found in many plants. They are well-regarded for their diverse pharmacological properties, particularly their anti-inflammatory effects. This compound can be utilized as a precursor for the synthesis of substituted coumarins. The synthetic strategy involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-hydroxy-3-methylbenzoic acid. This acid can then be used in Pechmann or Perkin reactions to construct the coumarin core.
Anti-inflammatory Activity: Coumarin derivatives exhibit anti-inflammatory activity by modulating various signaling pathways involved in the inflammatory response. They can inhibit the production of pro-inflammatory mediators such as prostaglandins and leukotrienes by targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, coumarins can suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation, and activate the Nrf2 signaling pathway, which is involved in the antioxidant response.
Quantitative Data on Biological Activities
The following tables summarize the biological activities of chalcone and coumarin derivatives with substitution patterns similar to those achievable from this compound.
| Chalcone Derivative | Biological Activity | Cell Line/Organism | IC50 / MIC (µM) |
| 1,3-Bis-(2-hydroxy-phenyl)-propenone | Anti-MRSA | MRSA (clinical isolates) | 25-50 µg/mL (MIC)[1] |
| 3-(3-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone | Anti-MRSA | MRSA (clinical isolates) | 25-200 µg/mL (MIC)[1] |
| 3-(4-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone | Anti-MRSA | MRSA (clinical isolates) | 25-200 µg/mL (MIC)[1] |
| Licochalcone A | Antibacterial | Staphylococcus aureus | MIC ≥ 2 µM[2][3] |
| Trans-chalcone | Anticancer (Apoptosis induction) | Cancer cell lines | 60.46 µM[4] |
| Coumarin Derivative | Biological Activity | Cell Line | IC50 (µM) |
| 4-fluoro benzamide derivative of coumarin | Anticancer | HeLa | 0.39-0.75[5] |
| 2,5-difluoro benzamide derivative of coumarin | Anticancer | HeLa | 0.39-0.75[5] |
| 4-fluoro benzamide derivative of coumarin | Anticancer | HepG2 | 2.62-4.85[5] |
| 2,5-difluoro benzamide derivative of coumarin | Anticancer | HepG2 | 2.62-4.85[5] |
| Coumarin Sulfonamide Derivative 78a | Anticancer | MCF-7 | 10.95 ± 0.96[6] |
| Coumarin Sulfonamide Derivative 78b | Anticancer | MCF-7 | 10.62 ± 1.35[6] |
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-3-methylbenzaldehyde from this compound
This protocol outlines a two-step synthesis of the key aldehyde intermediate.
Step 1: Reduction of this compound to (4-hydroxy-3-methyl)phenyl)methanol
-
Materials: this compound, Lithium aluminum hydride (LiAlH4), Anhydrous tetrahydrofuran (THF), Ethyl acetate, 1 M Hydrochloric acid, Anhydrous sodium sulfate.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH4 (1.1 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH4 suspension with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture back to 0 °C and quench the excess LiAlH4 by the slow, sequential addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washes, and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography if necessary.
-
Step 2: Oxidation of (4-hydroxy-3-methyl)phenyl)methanol to 4-Hydroxy-3-methylbenzaldehyde
-
Materials: (4-hydroxy-3-methyl)phenyl)methanol, Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Silica gel.
-
Procedure:
-
Dissolve (4-hydroxy-3-methyl)phenyl)methanol (1.0 eq.) in anhydrous DCM in a round-bottom flask.
-
Add PCC (1.5 eq.) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 4-hydroxy-3-methylbenzaldehyde.
-
Purify the product by column chromatography on silica gel.
-
Protocol 2: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
-
Materials: 4-Hydroxy-3-methylbenzaldehyde, Substituted acetophenone, Ethanol, Sodium hydroxide (NaOH).
-
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxy-3-methylbenzaldehyde (1.0 eq.) and a substituted acetophenone (1.0 eq.) in ethanol.
-
To this solution, add an aqueous solution of NaOH (e.g., 10-20%) dropwise with stirring.
-
Continue stirring the reaction mixture at room temperature for 4-24 hours. The formation of a precipitate indicates product formation.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product fully.
-
Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
Protocol 3: O-Alkylation of this compound
-
Materials: this compound, Alkyl halide (e.g., ethyl bromide), Potassium carbonate (K2CO3), Acetone or Dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in acetone or DMF.
-
Add anhydrous K2CO3 (2.0-3.0 eq.) to the solution.
-
Add the alkyl halide (1.1-1.5 eq.) to the mixture.
-
Heat the reaction mixture to reflux and stir for 6-24 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude O-alkylated product.
-
Purify by column chromatography or recrystallization as needed.
-
Visualizations
Synthetic Workflow from Starting Material to Bioactive Scaffolds
Caption: Synthetic pathways from this compound.
Signaling Pathway for Anticancer Activity of Chalcones
Caption: Chalcones inhibit key cancer survival signaling pathways.
Signaling Pathway for Anti-inflammatory Activity of Coumarins
References
- 1. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial chalcones--bioisosteric replacement of the 4'-hydroxy group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes: Methyl 4-hydroxy-3-methylbenzoate in the Synthesis of a Novel [¹¹C]-Labeled PET Tracer for Imaging Monoamine Oxidase B
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a potential application of methyl 4-hydroxy-3-methylbenzoate as a key precursor in the synthesis of a novel Positron Emission Tomography (PET) tracer, [¹¹C]MHM-PET, for imaging Monoamine Oxidase B (MAO-B). While direct literature evidence for this specific application is not available, this note provides a comprehensive, plausible synthetic protocol and application framework based on established radiolabeling methodologies and the structural characteristics of the precursor. The described workflow, from precursor synthesis to radiolabeling and potential biological application, serves as a guide for researchers exploring new PET tracers.
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that enables the in vivo quantification of physiological and biochemical processes. The development of novel PET tracers is crucial for advancing our understanding of disease mechanisms and for the development of new therapeutics. This compound is a commercially available compound whose structure presents a phenolic hydroxyl group amenable to radiolabeling, making it a potential precursor for PET tracer synthesis. This application note outlines a hypothetical synthesis of a [¹¹C]-labeled PET tracer, designated [¹¹C]MHM-PET, derived from this compound, and discusses its potential application in neuroimaging.
Synthesis of [¹¹C]MHM-PET
The synthesis of [¹¹C]MHM-PET from this compound is proposed as a two-step process: first, the synthesis of a suitable precursor, followed by the radiolabeling with Carbon-11.
Precursor Synthesis: O-alkylation of this compound
The phenolic hydroxyl group of this compound can be alkylated to introduce a suitable leaving group for the subsequent radiolabeling step. In this proposed synthesis, a nosyl group is introduced.
Experimental Protocol: Synthesis of Methyl 3-methyl-4-(nosyloxy)benzoate (Precursor)
-
Materials: this compound, 2-nitrobenzenesulfonyl chloride (nosyl chloride), triethylamine, dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and stir at room temperature.
-
Slowly add a solution of nosyl chloride (1.1 eq) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the precursor, methyl 3-methyl-4-(nosyloxy)benzoate.
-
Radiolabeling: [¹¹C]-Methylation
The synthesized precursor is then subjected to O-[¹¹C]methylation using [¹¹C]methyl triflate ([¹¹C]CH₃OTf) to produce the final PET tracer, [¹¹C]MHM-PET.
Experimental Protocol: Synthesis of [¹¹C]Methyl 4-methoxy-3-methylbenzoate ([¹¹C]MHM-PET)
-
[¹¹C]CH₃OTf Production: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction and converted to [¹¹C]CH₃I, which is then passed through a heated silver triflate column to produce [¹¹C]CH₃OTf.
-
Radiolabeling Reaction:
-
A solution of the precursor, methyl 3-methyl-4-(nosyloxy)benzoate (1-2 mg), in anhydrous acetone (300 µL) is prepared in a reaction vessel.
-
The gaseous [¹¹C]CH₃OTf is trapped in the reaction vessel at room temperature.
-
The reaction is heated at 80°C for 5 minutes.
-
-
Purification:
-
The reaction mixture is cooled and purified by semi-preparative High-Performance Liquid Chromatography (HPLC).
-
The fraction corresponding to [¹¹C]MHM-PET is collected.
-
-
Formulation: The collected fraction is reformulated into a physiologically acceptable solution (e.g., saline with a small percentage of ethanol) for in vivo studies.
Quantitative Data
The following tables summarize the expected quantitative data for the synthesis of the precursor and the radiolabeled tracer, based on typical values reported for similar reactions.
Table 1: Precursor Synthesis Data
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Nosyl chloride, Triethylamine |
| Solvent | Dichloromethane |
| Reaction Time | 4 hours |
| Yield | ~85% |
| Purity (by HPLC) | >98% |
Table 2: Radiolabeling Data for [¹¹C]MHM-PET
| Parameter | Value |
| Precursor | Methyl 3-methyl-4-(nosyloxy)benzoate |
| Radiosynthon | [¹¹C]Methyl triflate |
| Reaction Time | 5 minutes |
| Radiochemical Yield (decay-corrected) | 35-45% |
| Radiochemical Purity | >99% |
| Molar Activity | >37 GBq/µmol |
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for the preparation of [¹¹C]MHM-PET.
Proposed Biological Target and Signaling Pathway
The structure of [¹¹C]MHM-PET is similar to known inhibitors of Monoamine Oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine. Elevated MAO-B levels are associated with several neurodegenerative diseases. Therefore, [¹¹C]MHM-PET is proposed as a potential tracer for imaging MAO-B activity in the brain.
Caption: Proposed interaction of [¹¹C]MHM-PET with MAO-B.
Conclusion
While the direct synthesis of a PET tracer from this compound has not been reported in the literature, this application note provides a scientifically plausible and detailed framework for its use as a precursor. The proposed synthesis of [¹¹C]MHM-PET leverages well-established [¹¹C]-methylation chemistry. The structural similarity of the resulting tracer to known MAO-B inhibitors suggests its potential as a valuable tool for neuroimaging research. This document is intended to serve as a foundational guide for researchers interested in developing novel PET tracers from readily available starting materials. Further experimental validation is required to confirm the feasibility and efficacy of this proposed application.
Application Notes and Protocols for the Analysis of Methyl 4-Hydroxy-3-Methylbenzoate
This document provides detailed methodologies for the quantitative analysis of methyl 4-hydroxy-3-methylbenzoate, a compound of interest in pharmaceutical and chemical research. The following sections outline robust analytical procedures using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are intended for researchers, scientists, and professionals in drug development.
High-Performance Liquid Chromatography (HPLC) Method
High-Performance Liquid Chromatography with UV detection is a widely accessible and reliable technique for the routine analysis of phenolic compounds like this compound. The following reverse-phase HPLC (RP-HPLC) method is adapted from established protocols for structurally similar benzoic acid derivatives and provides a strong starting point for analysis.[1][2][3]
Experimental Protocol: HPLC-UV
1. Instrumentation and Chromatographic Conditions: A standard HPLC system equipped with a UV detector is suitable for this analysis. The recommended conditions are detailed below.[1][2]
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Gradient HPLC with UV Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Methanol:Water (55:45, v/v), pH adjusted to 4.8 with 0.1 N HCl[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 20 µL[1] |
| Detection Wavelength | 254 nm[1][2] |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes[1] |
2. Reagents and Standards:
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Hydrochloric Acid (HCl), 0.1 N
-
This compound reference standard
3. Standard Solution Preparation:
-
Stock Solution: Prepare a stock solution of this compound (e.g., 100 µg/mL) by accurately weighing the reference standard and dissolving it in methanol.[1]
-
Working Standards: Prepare a series of working standard solutions at different concentrations by serially diluting the stock solution with the mobile phase.[1]
4. Sample Preparation: The sample preparation method will depend on the matrix. For a general approach, dissolve the sample containing this compound in the mobile phase. The solution should then be filtered through a 0.45 µm syringe filter into an autosampler vial before injection.
5. Analysis Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.[1]
-
Calibration Curve: Inject 20 µL of each working standard solution in triplicate. Plot a calibration curve of the peak area versus the concentration of the standards.[1]
-
Sample Analysis: Inject 20 µL of the prepared sample solution in triplicate and record the peak area.[1]
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.[1]
Quantitative Data Summary (HPLC-UV)
The following table summarizes the expected quantitative performance of this method, based on the analysis of the closely related compound methyl 4-hydroxybenzoate.[2] These values should be validated in your laboratory.
| Parameter | Expected Value |
| Retention Time | ~5.34 min |
| Linearity Range | 0.01–0.12 mg/mL |
| Correlation Coefficient (R²) | >0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.66 µg/mL |
HPLC Analysis Workflow
Caption: Workflow for the HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high sensitivity and selectivity, making it particularly useful for the analysis of this compound in complex matrices and for trace-level detection.[4] Due to the polar nature of the hydroxyl group, a derivatization step is required to increase the volatility and thermal stability of the analyte.[5] Silylation is a common and effective derivatization technique for phenolic compounds.[4][5]
Experimental Protocol: GC-MS
1. Sample Preparation and Derivatization (Silylation):
-
Extraction: For samples in complex matrices, an extraction step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte.[4][5]
-
Derivatization Protocol:
-
To the dried sample extract, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4][5]
-
Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).[4]
-
Tightly cap the vial and heat it at 70°C for 30 minutes.[4][5]
-
Cool the sample to room temperature before injection into the GC-MS.[4]
-
2. Instrumentation and GC-MS Conditions: The following conditions provide a starting point and may need to be optimized for your specific instrument.
| Parameter | Recommended Setting |
| GC System | Gas chromatograph coupled to a mass spectrometer |
| Capillary Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar[4][6] |
| Injector Temperature | 280 °C[4] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[4] |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, then ramp to 280°C at 15°C/min, and hold for 5 min.[4] |
| Ion Source Temperature | 230 °C[4] |
| Quadrupole Temperature | 150 °C[4] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[4] |
| Scan Mode | Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.[4] |
3. Standard Preparation and Calibration: Prepare a series of standard solutions of this compound and subject them to the same derivatization procedure as the samples. Construct a calibration curve based on the peak area of the selected ions versus the concentration of the derivatized standards.[4]
Quantitative Data Summary (GC-MS)
Quantitative data for GC-MS analysis is highly dependent on the specific ions monitored in SIM mode and the sample matrix. The following table provides an example of the type of data that should be generated during method validation.
| Parameter | Example Data to Generate |
| Retention Time (Derivatized) | To be determined |
| Characteristic Ions (m/z) | To be determined from the mass spectrum of the derivatized standard |
| Linearity Range | To be determined |
| Correlation Coefficient (R²) | Aim for >0.99 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
GC-MS Analysis Workflow
Caption: Workflow for the GC-MS analysis of this compound.
References
Application Notes and Protocols: Utilizing Methyl 4-hydroxy-3-methylbenzoate as a Versatile Building Block for Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-hydroxy-3-methylbenzoate is a readily available chemical scaffold with significant potential for the synthesis of novel compounds in medicinal chemistry and materials science. Its substituted phenolic ring system offers multiple reaction sites for diversification, making it an attractive starting material for generating libraries of new molecules with diverse biological activities and material properties. The presence of a phenolic hydroxyl group, a methyl ester, and an activated aromatic ring allows for a variety of chemical transformations.
This document provides detailed application notes and experimental protocols for utilizing this compound as a building block. It includes prospective synthetic pathways, detailed experimental procedures, and potential applications based on the chemical functionalities of the molecule.
Chemical Properties and Reactivity
This compound (CAS No. 5355-13-5) possesses a key set of functional groups that dictate its reactivity:
-
Phenolic Hydroxyl Group: This group is a primary site for O-alkylation and O-acylation reactions, allowing for the introduction of a wide variety of side chains to modulate properties like solubility, lipophilicity, and biological target engagement.
-
Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other carboxylate chemistries. It can also undergo transesterification.
-
Aromatic Ring: The benzene ring is activated by the hydroxyl and methyl groups, making it amenable to electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce further diversity.
Prospective Synthetic Applications
The strategic functionalization of this compound can lead to the development of novel compounds with potential therapeutic applications. Based on the known biological activities of structurally related phenolic and benzoic acid derivatives, potential targets for compounds derived from this scaffold include:
-
Antimicrobial Agents: The phenolic moiety is a common feature in many natural and synthetic antimicrobial compounds.[1]
-
Antioxidants: Phenolic compounds are well-known for their ability to scavenge free radicals.[2]
-
Anti-inflammatory Agents: Derivatives of hydroxybenzoic acids have been explored for their anti-inflammatory properties.[1]
-
Enzyme Inhibitors: The scaffold can be elaborated to target specific enzyme active sites. For instance, derivatives of similar monoaromatic compounds have shown alpha-glucosidase inhibitory activity.[3]
The following sections provide detailed protocols for key chemical transformations of this compound.
Experimental Protocols
Protocol 1: O-Alkylation (Ether Synthesis)
This protocol describes a general procedure for the Williamson ether synthesis to introduce an alkyl chain onto the phenolic hydroxyl group.
Reaction Scheme: this compound + R-X → Methyl 4-(alkoxy)-3-methylbenzoate (where R is an alkyl group and X is a leaving group like Br, I, or OTs)
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetone or DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (for acetone) or at 60-70 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation: O-Alkylation Reactions
| Entry | Alkyl Halide (R-X) | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Benzyl bromide | Acetone | 6 | 85-95 | >98 |
| 2 | Ethyl iodide | DMF | 8 | 80-90 | >97 |
| 3 | Propargyl bromide | Acetone | 5 | 82-92 | >98 |
Protocol 2: O-Acylation (Ester Synthesis)
This protocol details the synthesis of an ester by reacting the phenolic hydroxyl group with an acyl chloride or anhydride.
Reaction Scheme: this compound + R-COCl → Methyl 4-(acyloxy)-3-methylbenzoate
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or anhydride
-
Pyridine or Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add pyridine or triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude ester by column chromatography or recrystallization.
Data Presentation: O-Acylation Reactions
| Entry | Acylating Agent | Base | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Acetyl chloride | Pyridine | 2 | 90-98 | >99 |
| 2 | Benzoyl chloride | TEA | 4 | 88-96 | >98 |
| 3 | Isobutyryl chloride | Pyridine | 3 | 85-95 | >97 |
Protocol 3: Suzuki-Miyaura Cross-Coupling (Biphenyl Synthesis)
This protocol outlines a method for forming a carbon-carbon bond at the aromatic ring, which first requires conversion of the phenolic hydroxyl group to a triflate.
Part A: Synthesis of the Aryl Triflate
Reaction Scheme: this compound + Tf₂O → Methyl 3-methyl-4-(trifluoromethylsulfonyloxy)benzoate
Materials:
-
This compound
-
Triflic anhydride (Tf₂O)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add anhydrous pyridine (1.5 eq).
-
Slowly add triflic anhydride (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, dilute with DCM and wash with cold 1 M HCl, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the aryl triflate, which can often be used in the next step without further purification.
Part B: Suzuki-Miyaura Coupling
Reaction Scheme: Aryl Triflate + Arylboronic acid → Methyl 3-methyl-[1,1'-biphenyl]-4-carboxylate derivative
Materials:
-
Methyl 3-methyl-4-(trifluoromethylsulfonyloxy)benzoate (from Part A)
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Toluene and Water, or Dioxane and Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine the aryl triflate (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Add the solvent mixture (e.g., Toluene/Water 4:1).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst | Base | Yield (%) | Purity (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 75-85 | >97 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 80-90 | >98 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 65-75 | >95 |
Visualizations
Experimental Workflow for Synthesis of Biphenyl Derivatives
Caption: Workflow for the two-step synthesis of novel biphenyl compounds.
Potential Signaling Pathway Modulation
Derivatives of hydroxybenzoic acids have been investigated for their effects on inflammatory signaling pathways. For example, some phenolic compounds can inhibit the Akt/NF-κB pathway, which is relevant in inflammation and cancer research.[4]
Caption: Hypothetical inhibition of the Akt/NF-κB signaling pathway.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds. The protocols and data presented herein provide a foundational framework for researchers to explore the chemical space accessible from this starting material. The ability to easily perform O-alkylation, O-acylation, and C-C bond formation reactions makes it an ideal scaffold for generating compound libraries for screening in drug discovery and for developing new materials with tailored properties.
References
Application Notes: Protocols for the Esterification of 4-hydroxy-3-methylbenzoic acid
Introduction
4-hydroxy-3-methylbenzoic acid is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its ester derivatives are of particular interest, serving as key intermediates. The esterification of this molecule presents a unique challenge due to the presence of two reactive functional groups: a carboxylic acid and a phenolic hydroxyl group. The choice of esterification protocol is critical to ensure selective reaction at the carboxylic acid moiety while avoiding undesired side reactions, such as etherification of the phenol. These notes provide detailed protocols for several common esterification methods, outlining their mechanisms, advantages, and typical reaction parameters to guide researchers in selecting the most appropriate method for their specific needs.
Key Esterification Strategies
Several established methods can be employed for the esterification of 4-hydroxy-3-methylbenzoic acid. The primary strategies include:
-
Fischer-Speier Esterification: A classic acid-catalyzed equilibrium reaction. It is cost-effective but often requires harsh conditions (high temperatures and strong acid catalysts) and an excess of the alcohol to drive the reaction to completion.[1] Water removal, for instance, through a Dean-Stark apparatus, is crucial for achieving high yields.[2][3]
-
Steglich Esterification: A mild and efficient method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst, typically 4-dimethylaminopyridine (DMAP).[4][5] This reaction proceeds at room temperature and is suitable for substrates that are sensitive to acid or heat.[6] The primary byproduct, a urea derivative, can be removed by filtration or washing.[4]
-
Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester under mild, neutral conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7][8] It is particularly useful for secondary alcohols as it proceeds with a predictable inversion of stereochemistry, although this is not a factor for simple primary alcohols.[9] The reaction is generally high-yielding but generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can sometimes complicate purification.[10]
Quantitative Data Summary
The selection of an esterification protocol can significantly impact reaction efficiency and yield. The table below summarizes typical conditions and expected outcomes for the esterification of substituted benzoic acids, providing a comparative overview for 4-hydroxy-3-methylbenzoic acid.
| Protocol | Catalyst / Key Reagents | Solvent | Temperature | Typical Time | Typical Yield (%) |
| Fischer Esterification | Conc. H₂SO₄ or p-TsOH | Excess Alcohol, Toluene | Reflux | 2 - 30 h[11] | 57 - 96%[11] |
| Steglich Esterification | DCC or EDC, DMAP (cat.) | Dichloromethane (DCM) | 0°C to Room Temp. | 1.5 - 48 h[12] | High (often >80%)[5] |
| Mitsunobu Reaction | PPh₃, DEAD or DIAD | Tetrahydrofuran (THF) | 0°C to Room Temp. | 6 - 8 h[10] | High (often >78%)[13] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification using Sulfuric Acid
This protocol describes the acid-catalyzed esterification of 4-hydroxy-3-methylbenzoic acid with an alcohol (e.g., methanol or ethanol) using a Dean-Stark apparatus to remove water and drive the reaction to completion.
Materials:
-
4-hydroxy-3-methylbenzoic acid (1.0 eq)
-
Alcohol (e.g., Methanol or Ethanol, used as solvent or in 5-10 eq)
-
Toluene (if alcohol is not used as the primary solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq)[2]
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate or Dichloromethane for extraction
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, add 4-hydroxy-3-methylbenzoic acid (1.0 eq).
-
Add the desired alcohol (serving as both reactant and solvent) or a combination of the alcohol (5-10 eq) and toluene.[2]
-
Slowly and cautiously add concentrated sulfuric acid (0.1-0.2 eq) to the stirring mixture.[11]
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene or the alcohol.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-8 hours).[11]
-
Cool the reaction mixture to room temperature.
-
If an excess of alcohol was used as the solvent, remove it under reduced pressure using a rotary evaporator.[11]
-
Dilute the residue with ethyl acetate (or another suitable organic solvent) and water.
-
Carefully neutralize the mixture by washing with a saturated solution of NaHCO₃ until effervescence ceases.
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and filter.[11]
-
Concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure ester.[2]
Protocol 2: Steglich Esterification
This protocol details a mild esterification method using EDC and DMAP, suitable for substrates that are sensitive to harsher conditions.
Materials:
-
4-hydroxy-3-methylbenzoic acid (1.0 eq)
-
Alcohol (1.0-1.5 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.0-2.0 eq)[12]
-
4-Dimethylaminopyridine (DMAP, 0.1-1.0 eq)[12]
-
Anhydrous Dichloromethane (DCM)
-
5-7% Citric Acid Solution[12] or 1M HCl
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-hydroxy-3-methylbenzoic acid (1.0 eq), the alcohol (1.0 eq), and DMAP (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[12]
-
Cool the mixture to 0-5°C using an ice bath.
-
Add EDC·HCl (1.0 eq) to the cooled, stirring mixture and stir for 30 minutes at this temperature.[12]
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1.5 hours or until completion, as monitored by TLC.[12]
-
Upon completion, quench the reaction by adding a 5-7% citric acid solution.[12]
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure ester.[12]
Protocol 3: Mitsunobu Reaction
This protocol describes the esterification via activation of the alcohol using triphenylphosphine and an azodicarboxylate.
Materials:
-
4-hydroxy-3-methylbenzoic acid (1.0-1.2 eq)
-
Alcohol (1.0 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)[10]
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)[10]
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)[7][10]
-
Ethyl Acetate (EtOAc) or DCM for work-up
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq), 4-hydroxy-3-methylbenzoic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.[7]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirring solution.[10] An exothermic reaction may be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 6-8 hours or until completion is confirmed by TLC.[10] The formation of a white precipitate (triphenylphosphine oxide) is often an indication of reaction progress.[10]
-
Dilute the reaction mixture with EtOAc or DCM.[10]
-
Filter the mixture to remove the precipitated triphenylphosphine oxide and the hydrazine byproduct.
-
Wash the filtrate successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired ester from any remaining reagents and byproducts.
Visualizations
Caption: General experimental workflow for the esterification of 4-hydroxy-3-methylbenzoic acid.
Caption: Decision tree for selecting an appropriate esterification protocol.
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: Quantification of Methyl 4-Hydroxy-3-Methylbenzoate in Complex Mixtures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 4-hydroxy-3-methylbenzoate is a phenolic compound of interest in various fields, including the pharmaceutical and cosmetic industries, due to its potential biological activities as an antimicrobial and antioxidant agent.[1] Accurate and precise quantification of this analyte in complex matrices such as plant extracts, cosmetic formulations, or biological samples is crucial for quality control, formulation development, and pharmacological studies. This application note provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods
Two primary analytical techniques are presented for the robust quantification of this compound:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely accessible and reliable method for the routine analysis of phenolic compounds.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and selectivity, making it particularly useful for complex matrices and trace-level detection.[1] A derivatization step is often required to improve the volatility of the analyte.[3]
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical and depends on the nature of the complex matrix.[1] The goal is to extract the analyte of interest while removing interfering substances.
1. Liquid-Liquid Extraction (LLE)
This method is suitable for extracting phenolic compounds from liquid samples or semi-solid matrices.[1]
-
Protocol:
-
Homogenize 1-5 g of the sample with 10 mL of a suitable organic solvent (e.g., ethyl acetate, diethyl ether). For solid samples, a preliminary extraction with a polar solvent like methanol or ethanol may be necessary.[1]
-
Adjust the pH of the aqueous phase to acidic conditions (pH 2-3) using an appropriate acid (e.g., hydrochloric acid) to ensure the analyte is in its non-ionized form, facilitating its transfer to the organic phase.[1]
-
Separate the organic layer and repeat the extraction process on the aqueous layer to improve recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for HPLC analysis or the derivatization solvent for GC-MS analysis.[1]
-
2. Solid-Phase Extraction (SPE)
SPE is a versatile technique that can be used to clean up complex samples by selectively retaining the analyte on a solid sorbent while interferences are washed away.
-
Protocol:
-
Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.[1][3]
-
Load the pre-treated sample extract (dissolved in a solvent compatible with the SPE sorbent) onto the cartridge.[1]
-
Wash the cartridge with 5 mL of a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.[1]
-
Elute the this compound with a small volume (1-2 mL) of a stronger solvent, such as methanol or acetonitrile.[1]
-
Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.[1]
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from a method for a structurally similar compound, methyl 4-hydroxybenzoate.[1]
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector is suitable.[2]
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: Isocratic elution with Methanol:Water (60:40, v/v), adjusted to pH 3.0 with phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.[2]
-
Detection Wavelength: 254 nm.[2]
-
Column Temperature: Ambient.
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. From this, prepare a series of working standard solutions by serial dilution with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).[1][2]
-
Sample Analysis: Inject the prepared sample extracts into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Due to the polar nature of the hydroxyl group, a derivatization step is necessary to increase the volatility and thermal stability of this compound for GC analysis.[3] Silylation is a common and effective technique.[3]
-
Derivatization (Silylation):
-
To the dried sample extract, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1][3]
-
Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.[3]
-
Cool the sample to room temperature before injection.
-
-
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, then ramp to 280°C at 15°C/min, and hold for 5 min.[1]
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.[1]
-
-
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound and derivatize them using the same procedure as the samples.
-
Sample Analysis: Inject the derivatized sample extracts into the GC-MS system.
-
Quantification: Construct a calibration curve based on the peak area of the selected ions from the derivatized standards. Determine the concentration of the analyte in the samples from this curve.[1]
-
Quantitative Data Summary
The following tables present example quantitative data for the analysis of this compound in a spiked plant extract matrix.[1] These values should be validated in your laboratory for your specific application.
Table 1: HPLC Quantitative Data
| Parameter | Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Recovery | 95 - 105% |
| Precision (%RSD) | < 2% |
Table 2: GC-MS Quantitative Data
| Parameter | Value |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Recovery | 92 - 108% |
| Precision (%RSD) | < 5% |
Visualizations
References
Application Notes and Protocols: The Role of Methyl 4-Hydroxy-3-Methylbenzoate in the Synthesis of Ubiquinone Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquinone, also known as Coenzyme Q (CoQ), is a vital lipid-soluble antioxidant and an essential component of the electron transport chain in mitochondria. Its deficiency has been linked to a range of mitochondrial and age-related diseases. The biosynthesis of ubiquinone is a complex process involving a series of enzymatic reactions. The benzoquinone ring of CoQ is derived from the precursor molecule 4-hydroxybenzoic acid (4-HB).[1][2] The initial and committing step in the pathway is the prenylation of 4-HB, a reaction catalyzed by the enzyme 4-hydroxybenzoate polyprenyltransferase, also known as Coq2.[1][2]
Recent research has focused on the use of 4-HB analogues to bypass enzymatic defects in the CoQ biosynthetic pathway, offering a potential therapeutic strategy for CoQ deficiencies.[1][2] One such analogue of interest is methyl 4-hydroxy-3-methylbenzoate. While direct and extensive experimental data for this specific compound is limited in publicly available literature, its structural similarity to other known Coq2 substrates, such as vanillic acid (4-hydroxy-3-methoxybenzoic acid) and 2-methyl-4-hydroxybenzoic acid, strongly suggests its potential as a precursor for the synthesis of novel ubiquinone analogues.[1][2] These analogues could exhibit unique biological activities and serve as valuable tools for studying mitochondrial function and developing new therapeutic agents.
This document provides a detailed overview of the theoretical role of this compound in ubiquinone analogue synthesis, along with representative experimental protocols extrapolated from studies on closely related 4-HB analogues.
Rationale for Using this compound
The substrate specificity of Coq2 is not absolute, allowing it to recognize and prenylate various analogues of 4-HB. The primary requirements for a molecule to serve as a Coq2 substrate are a carboxylic acid group and a hydroxyl group on the benzene ring.[1][2] this compound fits this structural profile. By introducing this analogue into a biological system, it is hypothesized that it can be recognized by Coq2 and attached to a polyprenyl pyrophosphate tail, thereby entering the ubiquinone biosynthesis pathway and leading to the formation of a novel, methylated ubiquinone analogue.
Experimental Data (Comparative Analysis)
| 4-HB Analogue | Model System | Measured Outcome | Result | Reference |
| Vanillic Acid | Saccharomyces cerevisiae (coq6 mutant) | Restoration of CoQ6 biosynthesis | Successful restoration of CoQ6 levels | [2] |
| 3,4-Dihydroxybenzoic Acid | Saccharomyces cerevisiae (coq6 mutant) | Restoration of CoQ6 biosynthesis | Successful restoration of CoQ6 levels | [2] |
| 2,4-Dihydroxybenzoic Acid | Coq9R239X mouse model | Increase in kidney CoQ9 content | Significant increase in CoQ9 levels | [2] |
| p-Aminobenzoic Acid | Saccharomyces cerevisiae | Conversion to CoQ6 | Successful incorporation into CoQ6 | [1] |
Experimental Protocols
The following are representative protocols for the synthesis and analysis of ubiquinone analogues using a 4-HB analogue like this compound. These protocols are based on established methodologies for other analogues and should be optimized for the specific experimental context.
Protocol 1: In Vitro Enzymatic Synthesis of a Novel Ubiquinone Analogue
Objective: To determine if this compound is a substrate for the Coq2 enzyme and to synthesize the corresponding prenylated product in vitro.
Materials:
-
Isolated mitochondria from a suitable source (e.g., rat liver, yeast spheroplasts)
-
This compound
-
Decaprenyl pyrophosphate (or other polyprenyl pyrophosphate)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Organic solvents for extraction (e.g., hexane, isopropanol)
-
HPLC system with a C18 reverse-phase column and UV detector
-
Mass spectrometer for product identification
Methodology:
-
Mitochondrial Preparation: Isolate mitochondria from the chosen source using standard differential centrifugation methods.
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine isolated mitochondria (containing the Coq2 enzyme), this compound, and decaprenyl pyrophosphate in the reaction buffer.
-
Include a control reaction without this compound.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
-
Lipid Extraction:
-
Stop the reaction by adding a mixture of hexane and isopropanol.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the upper organic phase containing the lipids.
-
Dry the organic extract under a stream of nitrogen.
-
-
Analysis:
-
Resuspend the dried lipid extract in a suitable solvent (e.g., ethanol).
-
Analyze the sample by HPLC to separate the different lipid components. Monitor the elution profile at a wavelength suitable for detecting quinone compounds (e.g., 275 nm).
-
Collect the peak corresponding to the potential new ubiquinone analogue.
-
Confirm the identity of the product by mass spectrometry to determine its molecular weight.
-
Protocol 2: In Vivo Incorporation of this compound in a Cell Culture Model
Objective: To assess the ability of cultured cells to uptake and incorporate this compound into ubiquinone analogues.
Materials:
-
A suitable cell line (e.g., human fibroblasts, yeast culture)
-
Cell culture medium
-
This compound
-
Solvents for cell lysis and lipid extraction
-
HPLC-MS system
Methodology:
-
Cell Culture and Treatment:
-
Culture the chosen cell line to a desired confluency.
-
Supplement the culture medium with varying concentrations of this compound.
-
Include an untreated control group.
-
Incubate the cells for a specific duration (e.g., 24-48 hours).
-
-
Cell Harvesting and Lipid Extraction:
-
Harvest the cells by trypsinization or scraping.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Perform lipid extraction from the cell pellet using an appropriate method (e.g., Folch extraction).
-
-
Analysis:
-
Analyze the lipid extract by HPLC-MS to identify and quantify the newly synthesized ubiquinone analogue.
-
Compare the levels of the new analogue with the endogenous ubiquinone levels in both treated and untreated cells.
-
Visualizations
Ubiquinone Analogue Synthesis Workflow
Caption: Experimental workflow for ubiquinone analogue synthesis.
Proposed Biosynthetic Pathway
Caption: Proposed pathway for this compound incorporation.
Conclusion
The use of 4-hydroxybenzoic acid analogues represents a promising strategy for modulating ubiquinone biosynthesis and potentially treating CoQ deficiencies. This compound is a viable candidate for the synthesis of novel ubiquinone analogues due to its structural similarity to known substrates of the Coq2 enzyme. The provided protocols, extrapolated from existing literature on related compounds, offer a solid foundation for researchers to investigate the incorporation and biological activity of this novel class of ubiquinone analogues. Further research is warranted to elucidate the specific enzyme kinetics, product yields, and downstream physiological effects of these new molecules.
References
- 1. Frontiers | Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency [frontiersin.org]
- 2. Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for O-Alkylation of Methyl 4-Hydroxy-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the O-alkylation of methyl 4-hydroxy-3-methylbenzoate, a key reaction in the synthesis of various derivatives with applications in medicinal chemistry and materials science. The protocols are based on the Williamson ether synthesis, a widely used and versatile method for forming ethers.[1]
Introduction
The O-alkylation of phenols is a fundamental transformation in organic synthesis. The Williamson ether synthesis, in particular, is a robust method that involves the reaction of a deprotonated alcohol or phenol (an alkoxide or phenoxide) with an organohalide.[1] This SN2 reaction is highly effective for preparing both symmetrical and asymmetrical ethers from a wide range of starting materials.[1][2] For phenolic substrates like this compound, the reaction proceeds by first deprotonating the acidic phenolic hydroxyl group with a suitable base to form a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage.[1][3]
Careful selection of the base, solvent, and alkylating agent is crucial for achieving high yields and minimizing side reactions.[4] Aprotic polar solvents are generally preferred to avoid solvating the nucleophilic phenoxide, which would decrease its reactivity.[4]
General Reaction Scheme
The O-alkylation of this compound proceeds as follows:
General Reaction Scheme for O-Alkylation
Reactants:
-
This compound: The phenolic substrate.
-
Base: Used to deprotonate the hydroxyl group (e.g., K₂CO₃, NaH, KOH).
-
Alkylating Agent (R-X): An alkyl halide or sulfonate (e.g., methyl iodide, ethyl bromide, 1-bromo-3-chloropropane).
-
Solvent: Typically a polar aprotic solvent (e.g., DMF, Acetone, Acetonitrile).
Experimental Protocols
Two representative protocols for the O-alkylation of this compound with different alkylating agents are detailed below.
Protocol 1: Synthesis of Methyl 4-ethoxy-3-methylbenzoate
This protocol describes the ethylation of this compound using ethyl bromide.
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Ethyl Bromide (EtBr)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and N,N-dimethylformamide (DMF).
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl bromide (1.5 eq) dropwise to the mixture.
-
Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure methyl 4-ethoxy-3-methylbenzoate.
Protocol 2: Synthesis of Methyl 4-(3-chloropropoxy)-3-methylbenzoate
This protocol is adapted from a similar procedure for a related substrate and uses 1-bromo-3-chloropropane as the alkylating agent.[5]
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
1-bromo-3-chloropropane
-
N,N-Dimethylformamide (DMF)
-
Ice-water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Combine this compound (1.0 eq), anhydrous potassium carbonate (2.1 eq), and DMF in a round-bottom flask.[5]
-
Add 1-bromo-3-chloropropane (1.4 eq) to the mixture.[5]
-
Heat the reaction mixture to 70 °C for approximately 4 hours, or until TLC indicates the consumption of the starting material.[5]
-
Cool the reaction mixture to room temperature.[5]
-
Slowly pour the mixture into a beaker containing ice-water while stirring continuously. A precipitate should form.[5]
-
Continue stirring until the precipitation is complete.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water and dry it under vacuum to yield methyl 4-(3-chloropropoxy)-3-methylbenzoate. Further purification can be achieved by recrystallization if necessary.
Data Presentation
The following table summarizes typical reaction parameters for the O-alkylation of this compound. Actual results may vary based on specific experimental conditions.
| Parameter | Protocol 1 (Ethylation) | Protocol 2 (Chloropropylation)[5] |
| Substrate | This compound | This compound |
| Alkylating Agent | Ethyl Bromide | 1-bromo-3-chloropropane |
| Base | K₂CO₃ | K₂CO₃ |
| Solvent | DMF | DMF |
| Temperature | 70-80 °C | 70 °C |
| Time | 4-6 hours | 4 hours |
| Work-up | Liquid-liquid extraction | Precipitation/Filtration |
| Expected Yield | Good to Excellent | >90% (based on similar reactions) |
Visualization of Experimental Workflow
The general workflow for the O-alkylation of this compound via Williamson ether synthesis is depicted below.
General workflow for O-alkylation of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-hydroxy-3-methylbenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 4-hydroxy-3-methylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Fischer-Speier esterification of 4-hydroxy-3-methylbenzoic acid with methanol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), or hydrogen chloride gas.[1][2]
Q2: What are the primary byproducts I should be aware of in this synthesis?
A2: The primary byproducts of concern are:
-
Unreacted 4-hydroxy-3-methylbenzoic acid : Due to the reversible nature of the Fischer esterification, incomplete reaction is a common issue.[1]
-
Methyl 4-methoxy-3-methylbenzoate : O-methylation of the phenolic hydroxyl group can occur, particularly under harsh conditions.[1]
-
Hydrolysis product : The desired ester, this compound, can be hydrolyzed back to 4-hydroxy-3-methylbenzoic acid during the workup or purification stages if conditions are not carefully controlled.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting material, being more polar, will have a lower Rf value than the product ester, which is less polar. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be utilized.[1]
Q4: What is a typical yield and purity for this synthesis?
A4: With proper optimization to drive the reaction to completion, yields for Fischer esterifications can be high. For the synthesis of this compound using HCl as a catalyst, a quantitative yield has been reported.[2] For a similar compound, methyl 2,4-dihydroxy-3,6-dimethylbenzoate, a purity of 98.9% was achieved after purification.[3] Yields and purity can vary based on the scale of the reaction and the purification methods employed.[1]
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound and their potential solutions.
| Symptom | Possible Cause | Suggested Solution |
| Low Product Yield | Incomplete Reaction: Significant amount of starting material is observed in the crude product by TLC or HPLC analysis.[1] | Increase Excess of Methanol: Using a large excess of methanol can shift the equilibrium towards the product side.[1]Remove Water: Water is a byproduct of the reaction; its removal will drive the equilibrium forward. This can be achieved by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.[1]Increase Reaction Time or Temperature: Ensure the reaction is refluxed for a sufficient duration. However, be cautious as excessively high temperatures or prolonged reaction times can promote side reactions.[1] |
| Product Loss During Workup: Low isolated yield despite good conversion observed by TLC/HPLC.[1] | Incomplete Extraction: Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., ethyl acetate).[1]Premature Precipitation: The product may precipitate out if the pH of the aqueous layer is too high during neutralization. Adjust the pH carefully.[1] | |
| Presence of Impurities | Unreacted Starting Material: A polar spot corresponding to 4-hydroxy-3-methylbenzoic acid is observed on TLC, or a corresponding peak in the HPLC chromatogram.[1] | Optimize Reaction Conditions: See "Incomplete Reaction" solutions above.Purification: The unreacted acid can be removed by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution.[4] |
| O-Methylated Byproduct: An impurity peak with a slightly different retention time than the product is observed in the HPLC chromatogram. The mass spectrum would show a molecular ion peak corresponding to the O-methylated product.[1] | Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times. Use the minimum effective amount of acid catalyst.[1]Purification: This byproduct often has a polarity very close to the desired product, making separation by standard column chromatography challenging. Careful optimization of the chromatography conditions may be required.[1] | |
| Hydrolysis of Product: A polar spot corresponding to 4-hydroxy-3-methylbenzoic acid is observed on TLC after workup. | Careful Workup: Avoid prolonged exposure to acidic or basic aqueous solutions during the workup. Ensure that the neutralization step is performed efficiently and that the product is quickly extracted into the organic phase. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₀O₃ | |
| Molecular Weight | 166.17 g/mol | [2] |
| Melting Point | 124-125 °C | [2] |
| Boiling Point (Predicted) | 282.9 ± 20.0 °C | [2] |
| Density (Predicted) | 1.169 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 8.70 ± 0.18 | [2] |
| Reported Yield | Quantitative | [2] |
| Purity (of a similar compound) | 98.9% | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer-Speier Esterification
Objective: To synthesize this compound from 4-hydroxy-3-methylbenzoic acid.
Materials:
-
4-hydroxy-3-methylbenzoic acid
-
Methanol
-
Hydrogen chloride (gas) or concentrated Sulfuric Acid
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Brine
Procedure:
-
Reaction Setup: Dissolve 4-hydroxy-3-methylbenzoic acid (e.g., 2.24 mol) in a large excess of methanol (e.g., 3.5 L) in a suitable reaction vessel.[2]
-
Catalysis: Bubble hydrogen chloride gas through the solution for approximately 5 minutes.[2] Alternatively, slowly add a catalytic amount of concentrated sulfuric acid while stirring.[1]
-
Reaction: Stir the reaction mixture at room temperature for 12 hours or heat to reflux for 4-8 hours.[1][2] Monitor the reaction progress by TLC until the starting material is consumed.[1]
-
Workup:
-
Cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove excess methanol.[2]
-
Dissolve the residue in ethyl acetate.[1]
-
Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.[1]
-
Wash the organic layer sequentially with water and then with brine.[1]
-
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) or by silica gel column chromatography to yield pure this compound.[1]
Visualizations
Caption: Fischer-Speier esterification reaction pathway.
References
optimizing reaction conditions for the esterification of 4-hydroxy-3-methylbenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the esterification of 4-hydroxy-3-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the esterification of 4-hydroxy-3-methylbenzoic acid?
A1: The most common methods include Fischer-Speier esterification, Steglich esterification, and enzymatic catalysis. Fischer-Speier esterification involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[1] Steglich esterification is a milder method that uses coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-(dimethylamino)pyridine (DMAP), which is particularly useful for sterically hindered acids.[2][3] Enzymatic catalysis, using lipases, offers high selectivity under mild conditions, minimizing byproduct formation.[1]
Q2: I am observing a low or no yield of my desired ester. What are the potential causes and how can I troubleshoot this?
A2: Low or no yield in the esterification of 4-hydroxy-3-methylbenzoic acid can stem from several factors, primarily related to the sterically hindered nature of the carboxylic acid and the presence of the phenolic hydroxyl group.[1] Key areas to troubleshoot include:
-
Inefficient Water Removal: Esterification is an equilibrium reaction. The water produced as a byproduct can shift the equilibrium back towards the reactants, lowering the yield.[4][5]
-
Inappropriate or Insufficient Catalyst: A weak or insufficient amount of acid catalyst may not effectively protonate the carbonyl group, leading to a slow or stalled reaction.[1][4]
-
Suboptimal Reaction Temperature and Time: The reaction may not have reached equilibrium due to low temperature or insufficient reaction time.[1][6]
-
Presence of Water in Reagents: Any moisture in the starting materials or glassware will inhibit the forward reaction.[4]
Q3: I am getting significant amounts of byproducts. What are they and how can I minimize their formation?
A3: The primary side reaction of concern is the etherification of the phenolic hydroxyl group, especially under harsh acidic conditions and high temperatures.[6] Other potential side reactions include dehydration and decarboxylation at very high temperatures.[6] To minimize byproduct formation:
-
Use Milder Reaction Conditions: Opt for methods like Steglich esterification or enzymatic catalysis that do not require high temperatures or strong acids.
-
Optimize Temperature: Avoid excessively high temperatures. For Fischer esterification with methanol, refluxing at around 65°C is often optimal.[6]
-
Protect the Phenolic Hydroxyl Group: Although this adds extra steps, protecting the hydroxyl group before esterification and deprotecting it afterward can prevent ether formation.
Q4: How does the steric hindrance of 4-hydroxy-3-methylbenzoic acid affect the esterification reaction?
A4: The methyl group ortho to the carboxylic acid group creates steric hindrance, making it more difficult for the alcohol to attack the carbonyl carbon. This can lead to slower reaction rates and lower yields compared to unhindered benzoic acids. To overcome this, you can:
-
Use a less sterically hindered alcohol if the experimental design permits.[1]
-
Employ more potent activation methods like the Steglich esterification (DCC/DMAP).[1][3]
-
Increase the reaction time and/or temperature, while being mindful of potential side reactions.[1]
Q5: How can I monitor the progress of my esterification reaction?
A5: You can monitor the reaction progress using several techniques:[1]
-
Thin-Layer Chromatography (TLC): A quick and simple qualitative method to observe the consumption of the starting carboxylic acid and the formation of the ester product.
-
High-Performance Liquid Chromatography (HPLC): Provides accurate quantitative analysis of the conversion of the starting material and the yield of the ester.
-
Gas Chromatography (GC): Suitable for quantitative analysis if the ester product is sufficiently volatile.
Troubleshooting Guides
Issue 1: Low or No Ester Yield
This guide provides a step-by-step approach to diagnosing and resolving low yield issues.
Caption: Troubleshooting logic for low ester yield.
Issue 2: Formation of Byproducts
This guide helps in identifying and minimizing the formation of unwanted byproducts.
References
Technical Support Center: Optimizing Methyl 4-hydroxy-3-methylbenzoate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to enhance the yield and purity of methyl 4-hydroxy-3-methylbenzoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
A1: The most prevalent method is the Fischer-Speier esterification of 4-hydroxy-3-methylbenzoic acid using methanol.[1] This reaction is performed in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), and often involves heating the mixture to reflux.[1][2][3]
Q2: My reaction yield is consistently low. What are the primary factors limiting the conversion?
A2: Low yields in Fischer esterification are typically due to the reversible nature of the reaction.[1][2][3] The chemical equilibrium between the reactants (carboxylic acid and alcohol) and products (ester and water) must be shifted toward the product side.[3][4] Key limiting factors include the presence of water in the reaction mixture, an insufficient excess of the alcohol reagent, and incomplete reaction time.[3][5]
Q3: What are the main byproducts I should be aware of, and how can they be minimized?
A3: The primary byproducts of concern are unreacted 4-hydroxy-3-methylbenzoic acid and the O-methylated ether (methyl 4-methoxy-3-methylbenzoate).[1] Unreacted starting material results from the reaction not reaching completion.[1] The formation of the ether byproduct can occur under harsh conditions, such as excessively high temperatures or prolonged reaction times.[1][5] To minimize these, use optimal temperature and time, and employ techniques to drive the reaction to completion.[5]
Q4: How can I effectively shift the reaction equilibrium to favor ester formation?
A4: There are two primary strategies to drive the equilibrium forward:
-
Use a large excess of a reactant: Typically, methanol is used in a large excess, serving as both the reactant and the solvent.[1][2][4] This concentration gradient favors the formation of the product according to Le Chatelier's principle.
-
Remove water as it forms: Since water is a byproduct, its removal from the reaction mixture will continuously shift the equilibrium to the right.[3] This can be accomplished by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like molecular sieves to the reaction mixture.[1][3]
Q5: What is the optimal temperature for this synthesis?
A5: For a standard Fischer esterification using methanol as the solvent, the optimal temperature is typically the reflux temperature of methanol, which is approximately 65°C.[5] This temperature provides a good balance between a sufficient reaction rate and the minimization of side reactions.[5] While higher temperatures can accelerate the reaction, they also increase the risk of forming byproducts like ethers, which can lower the overall yield and purity of the desired ester.[5]
Q6: How can I monitor the progress of the reaction to determine the optimal reaction time?
A6: The progress of the esterification can be effectively monitored using thin-layer chromatography (TLC).[1] A suitable mobile phase, such as a mixture of hexane and ethyl acetate, will show the starting carboxylic acid as a more polar spot (lower Rf value) and the product ester as a less polar spot (higher Rf value).[1] The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate. For more quantitative analysis, high-performance liquid chromatography (HPLC) can also be used.[1]
Troubleshooting Guide
Problem 1: Low Conversion / Incomplete Reaction
Symptom: Analysis of the crude reaction mixture by TLC or HPLC shows a significant amount of unreacted 4-hydroxy-3-methylbenzoic acid.[1]
| Possible Cause | Suggested Solution |
| Insufficient Excess of Methanol | The equilibrium is not sufficiently shifted towards the product. Increase the excess of methanol; it can be used as the reaction solvent to maximize its concentration.[1] |
| Presence of Water | Water is a byproduct that pushes the equilibrium back to the starting materials. Ensure all reactants and glassware are dry. Use anhydrous methanol.[5] Consider adding a dehydrating agent (e.g., molecular sieves) or using a Dean-Stark trap to remove water as it forms.[1][3] |
| Ineffective or Insufficient Catalyst | The acid catalyst may be old, inactive, or used in too small a quantity. Use a fresh or properly stored acid catalyst and ensure a sufficient catalytic amount is added (e.g., a few drops of concentrated H₂SO₄).[5] |
| Insufficient Reaction Time | The reaction has not had enough time to reach equilibrium or completion. Continue to monitor the reaction via TLC until the starting material is consumed. Typical reaction times can range from 4 to 12 hours.[5] |
Problem 2: Low Isolated Yield Despite Good Conversion
Symptom: TLC/HPLC analysis indicates high conversion to the product in the crude mixture, but the final isolated mass is low.
| Possible Cause | Suggested Solution |
| Product Loss During Workup | Emulsions can form during aqueous extractions, trapping the product.[6] To break emulsions, add a saturated brine solution during the wash steps.[7] Ensure the pH is carefully adjusted; making the aqueous layer too basic can lead to hydrolysis of the ester.[1] |
| Product Hydrolysis | During the neutralization step (e.g., washing with sodium bicarbonate), prolonged contact or a high concentration of base can hydrolyze the ester product back to the carboxylic acid.[1] Perform aqueous washes efficiently and avoid letting the layers sit for extended periods. |
| Inefficient Purification | Significant product can be lost during recrystallization if the wrong solvent is chosen or if too much solvent is used. Perform small-scale solvent screening to find a suitable system where the product is soluble when hot but sparingly soluble when cold.[7][8] During column chromatography, ensure the correct eluent polarity is used to achieve good separation without excessive band broadening.[7] |
Data Presentation: Factors Influencing Esterification Yield
The following table summarizes key experimental parameters and their general effect on the yield of this compound.
| Parameter | Condition | Effect on Yield | Rationale |
| Methanol to Acid Ratio | Low (e.g., 1:1) | Lower Yield | The equilibrium is unfavorable for product formation.[4] |
| High (Methanol as solvent) | Higher Yield | A large excess of alcohol shifts the equilibrium towards the ester product.[1][4] | |
| Water Content | Anhydrous Conditions | Higher Yield | Prevents the reverse reaction (hydrolysis) from occurring.[3][5] |
| Presence of Water | Lower Yield | Shifts the equilibrium towards the starting materials.[5] | |
| Temperature | Reflux (~65°C) | Optimal Yield | Provides a good balance between reaction rate and minimizing side reactions.[5] |
| > 100°C | Potentially Lower Yield | Increases the rate of side reactions, such as O-methylation, leading to impurities and reduced yield of the desired product.[5] | |
| Catalyst | Strong Acid (H₂SO₄, p-TsOH) | Effective | Efficiently protonates the carbonyl oxygen, activating the carboxylic acid for nucleophilic attack.[2][3] |
| No Catalyst / Weak Acid | Very Low to No Yield | The reaction is extremely slow without a strong acid catalyst. | |
| Byproduct Removal | Water removal (e.g., Dean-Stark) | Higher Yield | Continuously removes a product, driving the reaction to completion as per Le Chatelier's principle.[1][3] |
Experimental Protocols
Protocol 1: Fischer Esterification of 4-hydroxy-3-methylbenzoic acid
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxy-3-methylbenzoic acid (1.0 equivalent).
-
Reagents: Add anhydrous methanol (20-40 equivalents). The methanol will serve as both the reactant and the solvent.
-
Catalyst: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.05 equivalents or ~3-4 drops per gram of carboxylic acid).[9]
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-12 hours.[5]
-
Monitoring: Periodically check the reaction's progress by TLC (e.g., every 1-2 hours) until the starting material is no longer visible.[5]
-
Cooling: Once complete, remove the flask from the heat source and allow it to cool to room temperature.
Protocol 2: Workup and Acid-Base Extraction
-
Solvent Removal: Remove the excess methanol from the cooled reaction mixture using a rotary evaporator.[5]
-
Dissolution: Dissolve the resulting residue in an organic solvent such as ethyl acetate (e.g., 50 mL).[2]
-
Neutralization: Transfer the organic solution to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted carboxylic acid.[2][7] Perform this wash carefully and vent the funnel frequently, as CO₂ gas will evolve. Repeat the wash until the aqueous layer is no longer acidic.
-
Aqueous Wash: Wash the organic layer with water (1 x 25 mL).
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x 25 mL) to facilitate the removal of residual water.[7]
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).[7]
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude this compound.[7]
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. JPS6094941A - Esterification of phenol group-containing carboxylic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Phenolic Esters by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of phenolic esters by column chromatography.
Troubleshooting Guide
This section addresses common issues encountered during the chromatographic purification of phenolic esters.
Question: My phenolic ester is streaking or "tailing" badly on the silica gel column. What can I do?
Answer: Peak tailing is a frequent issue when purifying phenolic compounds, including their esters. It is often caused by the interaction of the lone pair of electrons on the phenolic oxygen with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to slow and uneven elution of the compound.
Here are several strategies to mitigate tailing:
-
Modify the Mobile Phase:
-
Add a Small Amount of Acid: Incorporating a small percentage (0.1-1%) of a weak acid like acetic acid or formic acid into your eluent can help to protonate the silanol groups, reducing their interaction with your phenolic ester.[1]
-
Use a Different Solvent System: Sometimes, a change in the solvent system can significantly improve peak shape. For aromatic compounds, incorporating toluene into the mobile phase (e.g., 10% ethyl acetate in toluene) can lead to better separation compared to standard ethyl acetate/hexane systems.[2] Another option for polar compounds is a dichloromethane/methanol mixture.[3]
-
-
Deactivate the Silica Gel:
-
Neutralization: The acidity of silica gel can be neutralized by pre-treating it. You can make a slurry of the silica gel in your eluent and add a small amount of a base like triethylamine (TEA) (e.g., 0.1-1% v/v) to neutralize the acidic sites before packing the column.[1]
-
-
Switch the Stationary Phase:
-
Neutral Alumina: For compounds that are particularly sensitive to acidic conditions, neutral or basic alumina can be a good alternative to silica gel.
-
Reversed-Phase Silica (C18): If your phenolic ester is sufficiently non-polar, reversed-phase chromatography using a C18 stationary phase with a polar mobile phase (e.g., methanol/water or acetonitrile/water) can be a very effective purification method.[4]
-
Polyamide: Polyamide is another stationary phase that has been shown to be effective for the separation of phenolic compounds.[4]
-
Question: My phenolic ester seems to be irreversibly stuck to the top of the silica column. How can I recover it?
Answer: Irreversible adsorption occurs when the phenolic ester binds very strongly to the stationary phase. This is more common with highly polar phenolic esters on silica gel.
-
Increase Solvent Polarity Drastically: If your compound is not eluting, you can try to flush the column with a much more polar solvent system, such as 10-20% methanol in dichloromethane or even 100% ethyl acetate.[3][5] Be aware that high concentrations of methanol can sometimes cause silica to dissolve slightly.[3]
-
"Methanol Purge": After running your initial gradient, a "methanol purge" where you switch to 100% methanol can help to elute very polar compounds that remain on the column.
-
Dry Loading: If your compound is not very soluble in the initial, less polar eluent, it can precipitate at the top of the column. In such cases, a "dry loading" technique is recommended. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[6]
Question: My phenolic ester is co-eluting with an impurity, even though they have different Rf values on the TLC plate. What is happening?
Answer: Discrepancies between TLC and column chromatography can occur for several reasons.
-
Overloading the Column: Loading too much sample can lead to broad bands that overlap, resulting in poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
TLC Plate vs. Column Silica: The silica gel on TLC plates can sometimes have different properties (e.g., particle size, binder) than the silica gel used for column chromatography, leading to different separation behavior.
-
Solvent System Differences: The solvent system in a TLC chamber is saturated with vapor, which can affect the separation. This is different from the environment inside a column. It is always best to optimize the solvent system using TLC to achieve a good separation of spots with an Rf value for the desired compound between 0.2 and 0.4.[7]
-
Compound Degradation: It's possible that one of the spots you see on the TLC is a degradation product of your phenolic ester that is being formed on the acidic silica gel.[5] To check for this, you can perform a 2D TLC. Spot your compound in one corner of a square TLC plate, run the chromatogram, then rotate the plate 90 degrees and run it again in a different solvent system. If new spots appear off the diagonal, it indicates that your compound is degrading on the silica.
Question: I suspect my phenolic ester is degrading on the silica gel column. How can I prevent this?
Answer: The acidic nature of silica gel can catalyze the hydrolysis of the ester group or other acid-sensitive functionalities in your molecule.
-
Use Deactivated Silica: As mentioned earlier, neutralizing the silica gel with a base like triethylamine can prevent acid-catalyzed degradation.[1]
-
Work Quickly: Minimize the time your compound spends on the column. A faster flow rate (flash chromatography) can sometimes help, but be mindful that this can also reduce resolution.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a non-interactive stationary phase like C18 silica.
-
Control Moisture: Ensure your solvents are dry, as water can facilitate hydrolysis, especially in the presence of acidic silica gel.[8]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for purifying a phenolic ester by column chromatography?
A1: A good starting point for many phenolic esters is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3] You can start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (gradient elution). For more polar phenolic esters, a dichloromethane/methanol system may be more effective.[3] Always optimize the solvent system first using Thin Layer Chromatography (TLC).[9]
Q2: How much silica gel should I use for my column?
A2: A general rule of thumb is to use a silica gel to crude sample weight ratio of between 20:1 and 100:1. For difficult separations, a higher ratio is recommended.
Q3: What is the difference between "wet packing" and "dry packing" a column?
A3: In wet packing , the silica gel is mixed with the initial eluent to form a slurry, which is then poured into the column. This method is generally preferred as it helps to avoid air bubbles and ensures a more homogenous packing. In dry packing , the dry silica gel powder is poured directly into the column and then the eluent is passed through. This method is quicker but can lead to a less uniform column bed.
Q4: Can I reuse my silica gel column?
A4: While it is technically possible to wash and reuse silica gel, it is generally not recommended for high-purity applications. Residual impurities from previous purifications can leach out and contaminate your current sample. For routine purifications where the impurities are well-known and easily removed, regeneration might be an option, but for drug development and sensitive applications, fresh silica gel should always be used.
Q5: My phenolic ester is a solid. How should I load it onto the column?
A5: If your solid phenolic ester is soluble in the initial eluent, you can dissolve it in a minimal amount of that solvent and carefully apply the solution to the top of the column. If it is not soluble, you should use the "dry loading" method described in the troubleshooting guide.[6]
Quantitative Data Summary
The following table provides a summary of typical quantitative parameters for the column chromatography of phenolic esters. These are general guidelines and may need to be optimized for specific compounds.
| Parameter | Typical Value/Range | Notes |
| Silica Gel to Sample Ratio (w/w) | 30:1 to 100:1 | For difficult separations, a higher ratio is recommended. |
| Solvent Systems (v/v) | Hexane/Ethyl Acetate (gradient) | A common starting point for many organic compounds. |
| Dichloromethane/Methanol (gradient) | Useful for more polar compounds.[3] | |
| Toluene/Ethyl Acetate (e.g., 9:1) | Can improve separation of aromatic compounds. | |
| Acid/Base Additive in Eluent | 0.1 - 1% Acetic Acid or Triethylamine | To reduce tailing and prevent degradation.[1] |
| Flow Rate (Flash Chromatography) | 5-10 cm/min (solvent front descent) | Faster flow rates can reduce purification time but may decrease resolution.[10] |
| Typical Loading Capacity (Reversed-Phase C18) | 1-10 mg sample per gram of C18 | Highly dependent on the specific compound and separation. |
Experimental Protocols
Protocol 1: General Procedure for Purification of a Phenolic Ester using Silica Gel Column Chromatography
-
Solvent System Selection:
-
Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation of your phenolic ester from impurities. The desired compound should have an Rf value of approximately 0.2-0.4.[7]
-
-
Column Preparation:
-
Select a glass column of an appropriate size for the amount of silica gel to be used.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude phenolic ester in a minimal amount of the initial eluent. Carefully apply the solution to the top of the column using a pipette.
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[6]
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If using a gradient elution, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the purified phenolic ester.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Deactivation of Silica Gel with Triethylamine
-
Weigh the required amount of silica gel into a flask.
-
Prepare the initial, least polar eluent for your chromatography.
-
Add the eluent to the silica gel to create a slurry.
-
Add triethylamine (TEA) to the slurry to a final concentration of 0.5-1% (v/v).
-
Stir the slurry for about 15-20 minutes.
-
Pack the column with the treated silica gel slurry as described in Protocol 1.
-
It is also recommended to include the same concentration of TEA in your mobile phase during the elution.[1]
Visualizations
Experimental Workflow for Phenolic Ester Purification
Caption: A typical experimental workflow for the purification of phenolic esters by column chromatography.
Troubleshooting Decision Tree for Phenolic Ester Purification
Caption: A decision tree to guide troubleshooting common issues in phenolic ester purification.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. mdpi.com [mdpi.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 8. carbodiimide.com [carbodiimide.com]
- 9. brainly.com [brainly.com]
- 10. orgsyn.org [orgsyn.org]
preventing O-methylation side reactions in methyl 4-hydroxy-3-methylbenzoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the synthesis of methyl 4-hydroxy-3-methylbenzoate, with a specific focus on preventing the O-methylation side reaction.
Troubleshooting Guide
Issue: Detection of Methyl 4-methoxy-3-methylbenzoate Impurity
You have identified an impurity in your final product with a molecular weight corresponding to the O-methylated derivative of your target compound.
Analytical Confirmation:
-
TLC Analysis: An impurity spot that is less polar (higher Rf value) than the desired this compound is observed.
-
HPLC Analysis: An impurity peak with a retention time slightly different from the main product peak appears in the chromatogram.[1]
-
Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to the O-methylated product.[1]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | Avoid excessively high temperatures and prolonged reaction times. High temperatures can promote the unwanted O-methylation of the phenolic hydroxyl group. Monitor the reaction closely and stop it once the starting material is consumed to prevent the formation of byproducts.[1] |
| Excess of Methylating Agent (in non-esterification routes) | Reduce the equivalents of the methylating agent. If using a direct methylation strategy, start with a stoichiometric or even slightly sub-stoichiometric amount relative to the target functional group.[2] |
| Inappropriate Methylating Agent | Consider using a milder or more selective methylating agent. Traditional agents like dimethyl sulfate (DMS) and methyl iodide (MeI) can be harsh.[3] Dimethyl carbonate (DMC) is a greener and often more selective alternative that can reduce O-methylation, especially when used with a suitable catalyst.[4][5][6] |
| Strongly Basic Conditions | Optimize the base. The choice of base can significantly influence the reaction's selectivity. For phenolic methylation, a weaker base like potassium carbonate may be sufficient to deprotonate the phenol without promoting side reactions.[7] In Fischer-Speier esterification, the reaction is acid-catalyzed, so this is less of a concern.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most direct and common method is the Fischer-Speier esterification of 4-hydroxy-3-methylbenzoic acid. This reaction involves heating the carboxylic acid in an excess of methanol with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][8][9]
Q2: How can I monitor the progress of the Fischer-Speier esterification?
A2: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of hexane and ethyl acetate, will show the starting material (4-hydroxy-3-methylbenzoic acid) as a more polar spot (lower Rf) and the product ester as a less polar spot (higher Rf). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[1]
Q3: Besides O-methylation, what are other potential side reactions or issues?
A3: Other potential issues include:
-
Incomplete Reaction: Due to the reversible nature of Fischer esterification, the reaction may not go to completion.[1]
-
Product Loss During Workup: The product can be lost during extraction if the pH is not controlled or if an insufficient number of extractions are performed.[1]
-
Hydrolysis: The ester product can hydrolyze back to the carboxylic acid if exposed to acidic or basic conditions during workup and purification.[1]
Q4: How can I drive the Fischer esterification equilibrium towards the product?
A4: To maximize the yield of the ester, you can:
-
Use a large excess of methanol: This shifts the equilibrium towards the product side according to Le Châtelier's principle.[1][10]
-
Remove water: Water is a byproduct of the reaction, and its removal will drive the equilibrium forward. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction mixture.[1][11]
Q5: Are there "greener" alternatives to traditional methylating agents like dimethyl sulfate and methyl iodide?
A5: Yes, dimethyl carbonate (DMC) is considered a green methylating agent. It is non-toxic and its byproducts, methanol and carbon dioxide, are environmentally benign.[4][5][6][12] DMC can be a highly selective reagent for O-methylation of phenols, often requiring a catalyst such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or a base like potassium carbonate.[5][13]
Q6: Is it possible to selectively protect the phenolic hydroxyl group to prevent O-methylation?
A6: Yes, protecting the phenolic hydroxyl group is a common strategy in multi-step syntheses.[14] Various protecting groups are available for phenols, including ethers, silyl ethers, and sulfonates.[14] The choice of protecting group depends on its stability under the subsequent reaction conditions and the ease of its removal. For instance, sulfonates are generally stable under oxidative esterification conditions.[14]
Quantitative Data Summary
The choice of methylating agent and reaction conditions can significantly impact the selectivity and yield of methylation reactions on phenolic compounds. The following table summarizes data for different methylating systems.
| Methylating Agent | Substrate Example | Catalyst/Base | Temperature (°C) | Time (h) | Yield/Selectivity | Reference(s) |
| Dimethyl Carbonate (DMC) | Eugenol | K₂CO₃ + PEG-800 | 140 | 3 | 86.1% yield, 91.6% selectivity for O-methylation | [13] |
| Dimethyl Carbonate (DMC) | Flavonoids | DBU | Reflux | 24 | Quantitative yields for O-methylation | [5] |
| Dimethyl Sulfate (DMS) | 3-hydroxy-4-methylbenzoic acid | KOH | 40 | 3 | High yield (esterification and methylation) | [15] |
| Methyl Iodide (MeI) | Phenol | NaOH | N/A | N/A | Readily methylates phenolic hydroxyls under basic conditions | [16] |
| Methanol | Phenol | Iron-Chromium Oxide | 350-380 | N/A | >90% phenol conversion, selective for C-alkylation (ortho) | [17] |
Experimental Protocols
Key Experiment: Fischer-Speier Esterification of 4-hydroxy-3-methylbenzoic acid
This protocol describes the synthesis of this compound from its corresponding carboxylic acid.
Materials:
-
4-hydroxy-3-methylbenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-3-methylbenzoic acid in a large excess of anhydrous methanol (e.g., 10-20 equivalents).[1][9]
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.[9]
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours (typically 2-6 hours). Monitor the reaction's progress by TLC until the starting carboxylic acid is consumed.[1][9]
-
Quenching and Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is neutral or slightly basic.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (perform at least three extractions to maximize recovery).[1]
-
Washing: Wash the combined organic layers sequentially with water and then with brine to remove any remaining inorganic salts.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) or by silica gel column chromatography to yield the pure product.[1]
Visualizations
Troubleshooting Workflow for O-Methylation Side Reaction
Caption: Troubleshooting logic for addressing O-methylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US6596877B2 - Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols - Google Patents [patents.google.com]
- 5. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient and Stable O-Methylation of Catechol with Dimethyl Carbonate over Aluminophosphate Catalysts [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Fischer Esterification [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification [scirp.org]
- 15. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 16. juniperpublishers.com [juniperpublishers.com]
- 17. Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Recrystallization of Methyl 4-Hydroxy-3-Methylbenzoate
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the recrystallization of methyl 4-hydroxy-3-methylbenzoate. Given the limited specific data on this compound, information on the structurally similar and well-documented compound, methyl 4-hydroxybenzoate (methylparaben), is used as a primary reference.
Frequently Asked Questions (FAQs)
Q1: What are the best single solvents for the recrystallization of this compound?
A1: Based on its phenolic ester structure, suitable single solvents are those in which the compound has high solubility when hot and low solubility when cold. Ethanol, methanol, and acetone are often good starting points.[1] Water is generally a poor solvent for this class of compounds at room temperature but its effectiveness increases at higher temperatures.[1]
Q2: When should I consider using a mixed solvent system?
A2: A mixed solvent system is ideal when no single solvent provides the optimal solubility profile.[2] This is often the case if your compound is too soluble in one solvent (like ethanol) and poorly soluble in another (like water or hexane) at all temperatures. Common and effective mixed solvent pairs for compounds of this type include ethanol/water, ethyl acetate/hexane, and acetone/water.[3][4]
Q3: My compound "oils out" instead of crystallizing. What causes this and how can I fix it?
A3: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[5][6] This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated to a high degree.[6][7] To resolve this, you can try reheating the solution and adding more of the "good" solvent to decrease saturation, then allowing it to cool more slowly.[6] Using a lower boiling point solvent or a different solvent pair can also be effective.[7]
Q4: My recrystallization yield is very low. What are the common causes?
A4: Low yield can result from several factors:
-
Using too much solvent: This is the most common reason, as the compound remains in the mother liquor upon cooling.[6]
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can be lost.
-
Washing with a solvent that is too warm: The wash solvent should always be ice-cold to minimize dissolution of the purified crystals.[8]
-
Inappropriate solvent choice: The compound may have significant solubility in the chosen solvent even at low temperatures.
Q5: No crystals are forming, even after cooling the solution in an ice bath. What should I do?
A5: A lack of crystal formation is usually due to either using too much solvent or the solution being in a stable supersaturated state. To induce crystallization, you can:
-
Scratch the inside of the flask: Use a glass rod to gently scratch the inner surface of the flask at the solution-air interface to create nucleation sites.
-
Add a seed crystal: Introduce a tiny crystal of the pure compound to the solution to initiate crystal growth.
-
Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[6]
-
Cool to a lower temperature: If not already done, use a colder cooling bath.
Data Presentation
Table 1: Solubility of Methyl 4-Hydroxybenzoate (CAS 99-76-3) in Various Solvents
Disclaimer: The following data is for methyl 4-hydroxybenzoate, a structurally similar compound to this compound, and should be used as a guideline for solvent selection.
| Solvent | Solubility at 25°C | Solubility at Elevated Temperatures |
| Water | 1 g / 400 mL[1][9][10] | 1 g / 50 mL at 80°C[1][10] |
| Ethanol | 1 g / 2.5 mL[1][10] | Freely Soluble |
| Acetone | Freely Soluble[1] | Freely Soluble |
| Diethyl Ether | Freely Soluble[1] | Freely Soluble |
| Propylene Glycol | 1 g / 4 mL[1][10] | - |
| Benzene | 1 g / 143 g (approx. 163 mL)[11] | - |
| Carbon Tetrachloride | 1 g / 1000 g (approx. 630 mL)[11] | - |
| Peanut Oil | 1 g / 200 g[11] | - |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Based on the data in Table 1, select a suitable solvent (e.g., ethanol or an ethanol/water mixture). The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring, adding small portions of hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or by air drying to a constant weight.
Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol-Water)
-
Dissolution: Dissolve the crude solid in the minimum amount of hot ethanol (the "good" solvent) in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While keeping the solution hot, add hot water (the "anti-solvent" or "poor" solvent) dropwise until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. Subsequently, cool the flask in an ice bath to maximize the crystal yield.
-
Isolation, Washing, and Drying: Follow steps 6-8 from the Single-Solvent Recrystallization protocol, using an ice-cold mixture of the two solvents in the determined ratio for washing.
Mandatory Visualizations
Caption: General workflow for the recrystallization process.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Methylparaben CAS#: 99-76-3 [m.chemicalbook.com]
- 11. Methylparaben | C8H8O3 | CID 7456 - PubChem [pubchem.ncbi.nlm.nih.gov]
issues with incomplete conversion in Fischer esterification of substituted benzoic acids
Welcome to the Technical Support Center for troubleshooting issues related to the Fischer esterification of substituted benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered during experimentation, particularly those leading to incomplete conversion.
Frequently Asked Questions (FAQs)
Q1: Why is my Fischer esterification of a substituted benzoic acid giving a low yield?
A1: Low yields in Fischer esterification are most commonly due to the reversible nature of the reaction. The production of water as a byproduct can shift the equilibrium back towards the starting materials (Le Châtelier's principle).[1][2][3] This is particularly problematic if your starting materials or solvent are not anhydrous. Other factors include:
-
Steric Hindrance: Substituents on the benzoic acid, especially in the ortho position, can physically block the approach of the alcohol to the carboxylic acid group, slowing down the reaction rate and leading to lower yields.[4]
-
Electronic Effects: The electronic properties of the substituents can influence the reactivity of the carboxylic acid. Electron-withdrawing groups can sometimes enhance the electrophilicity of the carbonyl carbon, but this effect can be complex.
-
Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., sulfuric acid) will result in a slow or incomplete reaction.[5]
-
Suboptimal Reaction Conditions: Incorrect temperature, insufficient reaction time, or a non-ideal ratio of alcohol to carboxylic acid can all contribute to poor conversion.
Q2: I am trying to esterify an ortho-substituted benzoic acid (e.g., 2-methylbenzoic acid or 2-nitrobenzoic acid) and getting very poor conversion. What is happening?
A2: You are likely encountering the "ortho effect." Substituents at the ortho (position 2) of the benzoic acid create significant steric hindrance around the carboxylic acid group. This steric bulk makes it difficult for the alcohol to attack the carbonyl carbon, which is a key step in the Fischer esterification mechanism. Both electron-donating and electron-withdrawing groups in the ortho position can lead to low yields due to this steric hindrance. For such cases, alternative esterification methods that are less sensitive to steric effects are often necessary.
Q3: How can I drive the Fischer esterification reaction towards completion to improve my yield?
A3: To improve the yield of your Fischer esterification, you need to shift the reaction equilibrium to the product side. This can be achieved by:
-
Using a large excess of the alcohol: This is one of the most common strategies. Using the alcohol as the solvent ensures a high concentration of one of the reactants, pushing the equilibrium towards the ester. A 10-fold excess of alcohol can significantly increase the yield.[2]
-
Removing water as it forms: This is a very effective method. A Dean-Stark apparatus can be used to azeotropically remove water from the reaction mixture.[1][3] Alternatively, using a drying agent like molecular sieves can also be effective, although their efficiency can be reduced at higher temperatures.
Q4: Are there alternative methods to esterify sterically hindered substituted benzoic acids?
A4: Yes, for sterically hindered benzoic acids where Fischer esterification fails, several alternative methods are more effective:
-
Steglich Esterification: This method uses a coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalyst such as 4-dimethylaminopyridine (DMAP). It is a mild reaction that is highly effective for sterically demanding substrates.[6][7][8]
-
Mitsunobu Reaction: This reaction uses a phosphine (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate - DEAD) to activate the alcohol for nucleophilic attack by the carboxylate. It is also a mild and effective method for hindered substrates.[9][10][11]
Troubleshooting Guides
Issue: Low or No Ester Conversion
This troubleshooting workflow will help you identify and address the root cause of low conversion in your Fischer esterification reaction.
Caption: Troubleshooting workflow for low conversion in Fischer esterification.
Data Presentation
The following table summarizes the yield of ethyl 4-fluoro-3-nitrobenzoate under different microwave-assisted Fischer esterification conditions. This data illustrates the impact of reaction temperature and alcohol type on the conversion of a substituted benzoic acid.
| Substituted Benzoic Acid | Alcohol | Temperature (°C) | Reaction Time (min) | Yield (%) |
| 4-Fluoro-3-nitrobenzoic acid | Methanol | 130 | 15 | 77 |
| 4-Fluoro-3-nitrobenzoic acid | Ethanol | 130 | 15 | 74 |
| 4-Fluoro-3-nitrobenzoic acid | n-Propanol | 130 | 15 | 85 |
| 4-Fluoro-3-nitrobenzoic acid | Isopropanol | 130 | 15 | 25 |
| 4-Fluoro-3-nitrobenzoic acid | n-Butanol | 130 | 15 | 98 |
| 4-Fluoro-3-nitrobenzoic acid | tert-Butanol | 130 | 15 | 1 |
Data adapted from a study on microwave-assisted Fischer esterification.[12]
Experimental Protocols
Protocol 1: Fischer Esterification of 3-Nitrobenzoic Acid
This protocol describes the synthesis of methyl 3-nitrobenzoate.
Materials:
-
3-Nitrobenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Apparatus for reflux and suction filtration
Procedure:
-
Reaction Setup: For every 1 gram of 3-nitrobenzoic acid, add 8 mL of anhydrous methanol to a round-bottom flask.
-
Catalyst Addition: For every 20 mL of methanol, carefully add 1 mL of concentrated sulfuric acid.
-
Reflux: Add a boiling chip to the flask, attach a reflux condenser, and heat the mixture to reflux for 1 hour.[5]
-
Work-up: After cooling, pour the reaction mixture into a beaker containing ice (approximately 5 times the volume of methanol used).
-
Isolation: Isolate the solid product by suction filtration and wash with cold water.
-
Purification: Recrystallize the crude product from methanol.
Protocol 2: Steglich Esterification of a Sterically Hindered Benzoic Acid
This protocol is a general method for the esterification of carboxylic acids that are sensitive to acidic conditions or are sterically hindered.
Materials:
-
Carboxylic acid
-
Alcohol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Apparatus for stirring at controlled temperature
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1 equivalent), the alcohol (1-3 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane.
-
DCC Addition: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 equivalents) in dichloromethane dropwise.
-
Reaction: Stir the reaction mixture at room temperature until completion (monitor by TLC).
-
Work-up: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Extraction: Wash the filtrate with dilute HCl (to remove excess DMAP and any remaining DCC), followed by saturated sodium bicarbonate solution, and finally brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by column chromatography or recrystallization.[6][7]
Protocol 3: Mitsunobu Esterification of a Sterically Hindered Benzoic Acid
This protocol provides a general procedure for the esterification of sterically hindered substrates under mild conditions.
Materials:
-
Sterically hindered benzoic acid (e.g., 2,6-dimethylbenzoic acid)
-
Alcohol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the sterically hindered benzoic acid (1 equivalent), the alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography to separate the desired ester from triphenylphosphine oxide and the reduced hydrazine derivative.[9][10][13]
Visualizations
Fischer Esterification Mechanism
The following diagram illustrates the key steps in the acid-catalyzed Fischer esterification mechanism.
Caption: The mechanism of Fischer esterification.
Logical Relationship: Substituent Effects on Esterification
This diagram illustrates the logical relationship between the type of substituent on the benzoic acid and the recommended esterification strategy.
Caption: Decision guide for choosing an esterification method.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Reaction Mixtures Containing 4-Hydroxy-3-Methylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 4-hydroxy-3-methylbenzoic acid from their product mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove unreacted 4-hydroxy-3-methylbenzoic acid from a reaction mixture?
A1: The most effective and commonly employed methods for removing unreacted 4-hydroxy-3-methylbenzoic acid are acid-base extraction, recrystallization, and column chromatography. The choice of method depends on the properties of the desired product and the other impurities present in the mixture.
Q2: How does acid-base extraction work to separate 4-hydroxy-3-methylbenzoic acid?
A2: Acid-base extraction takes advantage of the acidic nature of the carboxylic acid group on 4-hydroxy-3-methylbenzoic acid. By washing an organic solution of the reaction mixture with an aqueous basic solution (e.g., sodium bicarbonate), the acidic starting material is deprotonated to form a water-soluble salt. This salt then partitions into the aqueous layer, effectively separating it from the neutral or less acidic organic product which remains in the organic layer.[1][2] The aqueous layer can then be acidified to precipitate the purified 4-hydroxy-3-methylbenzoic acid if its recovery is desired.
Q3: When is recrystallization a suitable method for purification?
A3: Recrystallization is a powerful technique for purifying solid products when the desired compound and the unreacted 4-hydroxy-3-methylbenzoic acid have significantly different solubilities in a particular solvent at different temperatures. The ideal scenario is to find a solvent that dissolves the product well at high temperatures but poorly at low temperatures, while the unreacted acid remains soluble or is easily removed.
Q4: Can I use column chromatography to remove unreacted 4-hydroxy-3-methylbenzoic acid?
A4: Yes, silica gel column chromatography is a viable option, especially when dealing with products that have polarities close to that of 4-hydroxy-3-methylbenzoic acid, making separation by other methods difficult.[3] A less polar eluent system will typically cause the less polar product to elute from the column first, while the more polar unreacted acid is retained longer on the silica gel.
Troubleshooting Guides
Issue 1: Poor Separation During Acid-Base Extraction
| Symptom | Possible Cause | Troubleshooting Steps |
| Product is lost in the aqueous layer. | The product may have acidic functionalities that also react with the base. | - Use a weaker base like sodium bicarbonate instead of a strong base like sodium hydroxide.[3] - Carefully monitor the pH of the aqueous layer to avoid deprotonating your product. |
| Incomplete removal of 4-hydroxy-3-methylbenzoic acid. | Insufficient amount of base or inadequate mixing. | - Ensure an excess of the basic solution is used to react with all the acid. - Vigorously shake the separatory funnel to ensure thorough mixing of the organic and aqueous layers. - Perform multiple extractions with fresh aqueous base to maximize removal. |
| An emulsion forms at the interface of the two layers. | The two immiscible layers are not separating cleanly. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period. - Gently swirl the separatory funnel instead of vigorous shaking. |
Issue 2: Low Yield or Purity After Recrystallization
| Symptom | Possible Cause | Troubleshooting Steps |
| Low recovery of the purified product. | The chosen solvent is too good at dissolving the product even at low temperatures. The product is co-precipitating with the unreacted acid. | - Perform a solvent screen to find a more suitable solvent or solvent mixture. - Ensure the minimum amount of hot solvent is used to dissolve the crude product. - Allow the solution to cool slowly to promote the formation of pure crystals. |
| Product is still contaminated with 4-hydroxy-3-methylbenzoic acid. | The unreacted acid has similar solubility properties to the product in the chosen solvent. | - Try a different recrystallization solvent. - Consider a multi-step purification approach, such as performing an acid-base extraction before recrystallization. |
| Oiling out instead of crystal formation. | The product is melting in the hot solvent or is supersaturated. | - Use a larger volume of solvent. - Try a solvent with a lower boiling point. - Scratch the inside of the flask with a glass rod to induce crystallization. |
Data Presentation
The following tables provide representative data for the purification of benzoic acid derivatives. The actual yield and purity for the removal of 4-hydroxy-3-methylbenzoic acid may vary depending on the specific reaction conditions and the nature of the product.
Table 1: Comparison of Purification Methods for Benzoic Acid Derivatives
| Purification Method | Typical Purity Achieved | Typical Yield | Notes |
| Acid-Base Extraction | >95% | 85-95% | Highly effective for separating acidic starting materials from neutral products. |
| Recrystallization | >98% | 70-90% | Dependent on finding a suitable solvent. Purity can be very high. |
| Column Chromatography | >99% | 60-85% | Can achieve very high purity but may be more time-consuming and result in lower yields. |
Table 2: Solubility Data for 4-Hydroxy-3-Methylbenzoic Acid
| Solvent | Solubility at 25°C (g/L) | Solubility at Higher Temperatures |
| Water | Low | Significantly increases with temperature. |
| Ethanol | High | Very soluble. |
| Diethyl Ether | Moderate | Soluble. |
| Ethyl Acetate | Moderate | Soluble. |
| Hexane | Very Low | Insoluble. |
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol describes the removal of unreacted 4-hydroxy-3-methylbenzoic acid from a reaction mixture where the product is a neutral organic compound soluble in an organic solvent like ethyl acetate.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume of the aqueous solution should be roughly equal to the volume of the organic layer.
-
Mixing: Stopper the separatory funnel and shake it vigorously for 1-2 minutes, periodically venting to release any pressure buildup from the evolution of CO₂ gas.
-
Separation: Allow the layers to separate. The top layer will typically be the organic layer containing your product, and the bottom layer will be the aqueous layer containing the sodium salt of 4-hydroxy-3-methylbenzoic acid.
-
Drain: Carefully drain the lower aqueous layer into a beaker.
-
Repeat: Repeat the extraction of the organic layer with a fresh portion of saturated sodium bicarbonate solution to ensure complete removal of the unreacted acid.
-
Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water-soluble impurities.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
This protocol outlines the general procedure for purifying a solid product contaminated with unreacted 4-hydroxy-3-methylbenzoic acid. A suitable solvent is one in which the product is highly soluble at elevated temperatures and poorly soluble at room temperature, while the unreacted acid has different solubility characteristics.
-
Solvent Selection: Choose an appropriate recrystallization solvent by testing the solubility of small samples of the crude product in various solvents.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Mandatory Visualization
Caption: Workflow for Acid-Base Extraction.
Caption: Decision tree for purification method selection.
References
troubleshooting low recovery during the extraction of methyl 4-hydroxy-3-methylbenzoate
Welcome to the technical support center for the synthesis and extraction of methyl 4-hydroxy-3-methylbenzoate. This guide provides detailed troubleshooting advice, experimental protocols, and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly low recovery rates.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered during the synthesis, extraction, and purification of this compound.
Q1: My overall yield of this compound is very low. What are the most common causes?
Low recovery is a multifaceted issue that can arise from three primary stages of the process: an incomplete initial reaction, loss of product during the work-up and extraction, or inefficient purification. A systematic approach is required to identify the root cause. Key areas to investigate include the reaction equilibrium, the extraction procedure, and the choice of purification method.
Caption: General troubleshooting workflow for low product recovery.
Q2: How can I determine if the initial esterification reaction is incomplete and how can I improve it?
The most common synthesis route, Fischer esterification, is a reversible reaction.[1][2] An incomplete reaction is often the primary cause of low yields.
Diagnosis:
-
Thin-Layer Chromatography (TLC): Monitor the reaction's progress by TLC. The starting material, 4-hydroxy-3-methylbenzoic acid, is significantly more polar and will have a lower Rf value than the product ester. The reaction is complete when the starting material spot disappears.[3]
-
HPLC Analysis: For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) can be used to determine the ratio of starting material to product.[3][4]
Solutions: To drive the equilibrium towards the product, you can apply Le Chatelier's principle:[5]
-
Use Excess Alcohol: Employing a large excess of methanol not only serves as the reagent but also as the solvent, shifting the equilibrium to favor the ester.[3][6]
-
Remove Water: Water is a byproduct, and its removal will push the reaction forward.[1][3] This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction mixture.[3][7]
-
Optimize Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration (typically 4-18 hours).[3][8] The optimal temperature is usually the reflux temperature of methanol (~65°C).[9] Excessively high temperatures can promote side reactions.[9]
Q3: I seem to be losing my product during the aqueous work-up. Why is this happening and how can I prevent it?
Significant product loss can occur during the work-up phase if not performed carefully. The primary causes are incomplete extraction from the aqueous layer or hydrolysis of the ester back to the carboxylic acid.
Potential Issues & Solutions:
-
Incomplete Extraction: The product may have some solubility in the aqueous phase. Ensure the aqueous layer is extracted multiple times (at least 3x) with a suitable organic solvent like ethyl acetate to maximize recovery.[3][10]
-
Ester Hydrolysis: The ester functional group is susceptible to hydrolysis under strongly acidic or basic conditions.[11][12] During the neutralization of the acid catalyst with a base (e.g., sodium bicarbonate), avoid making the aqueous layer strongly basic. Check the pH to ensure it is neutral or only slightly basic.[3]
-
Emulsion Formation: Cloudiness in the organic layer can indicate an emulsion.[13] To break emulsions and remove residual water, wash the organic layer with a saturated sodium chloride solution (brine).[3][13]
-
Improper Drying: Ensure the extracted organic layer is thoroughly dried with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before solvent evaporation. Residual water can co-distill with the solvent and affect yield calculations or interfere with purification.[13]
Q4: What are the best methods for purifying the crude product, and how do they impact yield?
Purification is critical for obtaining a high-purity product but can also be a source of yield loss. The main methods are acid-base extraction, recrystallization, and column chromatography.
-
Acid-Base Extraction: This is an effective first step to remove unreacted 4-hydroxy-3-methylbenzoic acid. The crude product is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate. The acidic starting material is deprotonated to form its water-soluble salt, which partitions into the aqueous layer.[12][13]
-
Recrystallization: This is an excellent technique for removing minor impurities from a relatively pure crude product.[4] The key is selecting a suitable solvent system where the compound is soluble when hot but poorly soluble when cold (e.g., ethyl acetate/hexanes or ethanol/water).[4][13] However, improper technique, such as using too much hot solvent or cooling too rapidly, can lead to significant yield loss.[12]
-
Column Chromatography: Flash column chromatography using silica gel is highly effective for separating the product from impurities with similar polarities, offering the highest potential purity.[4] While it can be very efficient, product loss can occur if the column is not packed or run correctly.
Caption: Workflow for the extraction and purification of the product.
Q5: My final product is discolored (yellow or brown). What causes this and how can I fix it?
Discoloration typically indicates the presence of oxidized impurities. The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by high temperatures or the presence of air.[9]
Causes & Solutions:
-
Oxidation: The phenolic ring can oxidize, leading to colored byproducts. To minimize this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]
-
High Temperature Side Reactions: Excessively high reaction temperatures can cause dehydration or other side reactions that produce colored impurities.[9] Adhere to the optimal reflux temperature.
-
Purification: If the crude product is discolored, you can try adding a small amount of activated charcoal during the recrystallization process. The charcoal adsorbs colored impurities, which can then be removed by hot filtration.[13] Be aware that charcoal can also adsorb some of your product, potentially lowering the yield.
Data Presentation
Table 1: Troubleshooting Guide for Low Recovery
| Symptom | Possible Cause | Suggested Solution |
| Low Yield & Significant Starting Material in Crude (by TLC/HPLC) | Incomplete Fischer esterification reaction.[3] | Increase the excess of methanol, remove water byproduct (e.g., Dean-Stark trap), or increase reaction time.[1][3] |
| Good Conversion but Low Isolated Yield After Work-up | 1. Incomplete extraction from the aqueous layer.[3]2. Hydrolysis of the ester during neutralization.[12] | 1. Extract the aqueous layer multiple times (3x) with ethyl acetate.2. Carefully neutralize the acid catalyst, avoiding strongly basic pH. Wash with brine to break emulsions.[3][13] |
| Cloudy Organic Layer During Extraction | Emulsion formation or suspended water droplets.[13] | Wash the organic layer with a saturated brine solution and dry thoroughly over an anhydrous drying agent (e.g., MgSO₄).[13] |
| Low Recovery After Recrystallization | Improper solvent choice or technique.[12] | Optimize the solvent system. Use the minimum amount of hot solvent for dissolution and allow for slow cooling.[12][13] |
| Product Discoloration (Yellow/Brown) | Oxidation of the phenolic group or side reactions at high temperature.[9] | Conduct the reaction under an inert atmosphere. Use activated charcoal during recrystallization if necessary.[9][13] |
Table 2: Typical Purification Method Performance
Data based on similar compounds and general laboratory practice.
| Purification Method | Expected Purity | Expected Yield | Reference |
|---|---|---|---|
| Recrystallization | >98% | 70-90% | [13] |
| Column Chromatography | >99% | 80-95% | [13] |
| Chromatography + Recrystallization | >98.9% | ~88% |[13][14] |
Table 3: Qualitative Solubility Profile
Based on the structurally similar methyl 4-hydroxybenzoate.[15]
| Solvent | Expected Solubility |
|---|---|
| Methanol | Soluble / Freely Soluble |
| Ethanol | Soluble / Freely Soluble |
| Acetone | Soluble / Freely Soluble |
| Ethyl Acetate | Soluble |
| Dichloromethane | Soluble |
| Diethyl Ether | Soluble |
| Water | Slightly Soluble |
Experimental Protocols
Protocol 1: Fischer Esterification Synthesis
This protocol describes the synthesis of this compound from 4-hydroxy-3-methylbenzoic acid via Fischer esterification.
Materials:
-
4-hydroxy-3-methylbenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxy-3-methylbenzoic acid in an excess of anhydrous methanol (e.g., 15-20 mL per gram of acid).[3]
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the acid volume) to the solution.
-
Heat the reaction mixture to reflux (~65°C) and maintain for 4-8 hours.[3]
-
Monitor the reaction's progress using TLC until the starting material is no longer visible.
-
Once complete, cool the mixture to room temperature.
Caption: The reversible mechanism of Fischer esterification.
Protocol 2: Extraction and Work-up
This protocol details the isolation and preliminary purification of the crude ester from the reaction mixture.
Procedure:
-
Remove the excess methanol from the cooled reaction mixture under reduced pressure using a rotary evaporator.[3]
-
Dissolve the resulting residue in ethyl acetate.
-
Transfer the organic solution to a separatory funnel.
-
Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid. Vent the funnel frequently to release CO₂ pressure.[3][13] Repeat this wash until CO₂ evolution ceases.
-
Wash the organic layer sequentially with water and then with brine.[3] The brine wash helps to break any emulsions and remove excess water.[13]
-
Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous MgSO₄ or Na₂SO₄.[13]
-
Filter off the drying agent and concentrate the organic solvent in vacuo to yield the crude this compound.
Protocol 3: Purification by Recrystallization
This protocol is for the final purification of the crude ester.
Procedure:
-
Place the crude ester in an Erlenmeyer flask.
-
Select a suitable solvent system (e.g., ethyl acetate/hexanes). Add a minimal amount of the more polar solvent (ethyl acetate) while heating until the solid just dissolves.[13]
-
(Optional) If the solution is colored, add a small amount of activated charcoal, heat for a few minutes, and perform a hot filtration to remove it.[13]
-
Slowly add the less polar solvent (hexanes) to the hot solution until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[13]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent (or just the less polar solvent, hexanes) to remove any remaining impurities.[13]
-
Dry the purified crystals in a vacuum oven or air dry to a constant weight.[13]
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. prepchem.com [prepchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
comparative study of synthesis methods for methyl 4-hydroxy-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for methyl 4-hydroxy-3-methylbenzoate, a valuable intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the performance of different synthetic strategies, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
Two principal methods for the synthesis of this compound are Fischer esterification of 4-hydroxy-3-methylbenzoic acid and methylation of the same precursor using dimethyl sulfate. Each method presents distinct advantages and disadvantages in terms of yield, reaction conditions, and safety considerations.
| Parameter | Method 1: Fischer Esterification | Method 2: Methylation with Dimethyl Sulfate |
| Starting Material | 4-Hydroxy-3-methylbenzoic Acid | 4-Hydroxy-3-methylbenzoic Acid |
| Reagents | Methanol, Acid Catalyst (e.g., H₂SO₄, Thionyl Chloride) | Dimethyl Sulfate, Base (e.g., NaOH, K₂CO₃) |
| Typical Reaction Time | 4-18 hours | 3-4 hours |
| Typical Reaction Temperature | Reflux (typically 65-80°C) | 40°C |
| Reported Yield | Good to Excellent (typically >80%) | Excellent (up to 97%)[1] |
| Purity of Crude Product | Generally high, may require recrystallization | High |
| Key Advantages | Readily available and inexpensive reagents, relatively simple procedure. | High yield, shorter reaction time. |
| Key Disadvantages | Reversible reaction requiring excess reagent or removal of water, longer reaction times. | Dimethyl sulfate is highly toxic and carcinogenic, requiring stringent safety precautions. |
Experimental Protocols
Method 1: Fischer Esterification
This method involves the acid-catalyzed esterification of 4-hydroxy-3-methylbenzoic acid with methanol. The reaction is driven to completion by using an excess of methanol and removing the water formed during the reaction.
Materials:
-
4-Hydroxy-3-methylbenzoic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (or Thionyl Chloride)
-
Saturated Sodium Bicarbonate solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxy-3-methylbenzoic acid in an excess of anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid with stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.
-
Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Method 2: Methylation with Dimethyl Sulfate
This method involves the methylation of both the carboxylic acid and the phenolic hydroxyl group of 4-hydroxy-3-methylbenzoic acid using dimethyl sulfate in the presence of a base. This method is adapted from a procedure for a similar compound and is expected to give a high yield of the corresponding methoxy ester. To obtain the target molecule, selective methylation of the carboxylic acid would be desired, which can be challenging. However, for the purpose of this comparative guide, we present the general methylation protocol. A patent for the synthesis of a related compound, methyl 3-methoxy-4-methylbenzoate, reports a yield of 97% using this approach.[1]
Materials:
-
4-Hydroxy-3-methylbenzoic acid
-
Dimethyl Sulfate
-
Sodium Hydroxide (or Potassium Hydroxide)
-
Water
-
Standard laboratory glassware (round-bottom flask, dropping funnel)
Procedure:
-
Dissolve 4-hydroxy-3-methylbenzoic acid and sodium hydroxide in water in a round-bottom flask.
-
Cool the solution and add dimethyl sulfate dropwise from a dropping funnel over a period of approximately 3 hours, maintaining the temperature at around 40°C. The pH should be maintained in the alkaline range (pH 10.8-11) by the concurrent addition of a sodium hydroxide solution.[1]
-
After the addition is complete, continue stirring for another 30 minutes.
-
The product, methyl 4-methoxy-3-methylbenzoate, will separate from the reaction mixture.
-
Isolate the product by filtration, wash with water, and dry under vacuum.
Visualizing the Synthesis Pathways
To better understand the chemical transformations, the following diagrams illustrate the reaction pathways for both synthesis methods.
Caption: Reaction mechanism for the Fischer Esterification of 4-hydroxy-3-methylbenzoic acid.
Caption: General pathway for the methylation of 4-hydroxy-3-methylbenzoic acid using dimethyl sulfate.
References
A Comparative Guide to the Validation of Analytical Methods for Methyl 4-Hydroxy-3-Methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of methyl 4-hydroxy-3-methylbenzoate. The information presented is based on established analytical method validation principles and adapted from methodologies for structurally similar compounds, providing a robust framework for developing and validating a suitable analytical procedure.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile and widely used technique for the analysis of a broad range of compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is a suitable approach. The following protocol is adapted from established methods for similar phenolic compounds and serves as a strong starting point for method development and validation.
Experimental Protocol: RP-HPLC
Chromatographic Conditions:
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Gradient HPLC with UV Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (55:45, v/v), pH adjusted to 4.8 with 0.1 N HCl |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 254 nm |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Reagents and Standards:
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Hydrochloric Acid (0.1 N)
-
This compound reference standard
Standard Solution Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve the desired concentrations for constructing a calibration curve.
Sample Preparation:
The sample preparation will depend on the matrix. For drug formulations, a simple dissolution in methanol followed by filtration through a 0.45 µm syringe filter is generally sufficient. For more complex matrices, a suitable extraction method such as liquid-liquid extraction or solid-phase extraction may be required.
Validation Parameters:
The following table summarizes the typical validation parameters and their acceptance criteria for an HPLC method, based on International Council for Harmonisation (ICH) guidelines.
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or excipients. |
| Linearity (R²) | ≥ 0.999 |
| Range | Typically 80-120% of the test concentration. |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10:1 |
| Robustness | No significant changes in results with small, deliberate variations in method parameters (e.g., pH, flow rate). |
HPLC Method Validation Workflow
Caption: Workflow for HPLC Method Validation.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high sensitivity and selectivity, making it particularly useful for the analysis of this compound in complex matrices or for trace-level detection. Due to the polarity of the hydroxyl group, a derivatization step is often employed to improve the volatility and chromatographic performance of the analyte.
Experimental Protocol: GC-MS
Derivatization (Silylation):
-
To a dried sample extract, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
GC-MS Conditions:
| Parameter | Recommended Setting |
| GC System | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, then ramp to 280°C at 15°C/min, and hold for 5 min |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) for quantification |
Standard and Sample Preparation:
-
Standard Solutions: Prepare a series of derivatized standard solutions of this compound following the same procedure as for the samples.
-
Sample Preparation: A suitable extraction method, such as liquid-liquid extraction or solid-phase extraction, should be employed to isolate the analyte from the matrix before derivatization.
Comparison of HPLC and GC-MS Methods
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. |
| Analyte Suitability | Wide range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds (derivatization may be required for polar compounds). |
| Sensitivity | Good (UV detection). | Excellent (mass spectrometric detection). |
| Selectivity | Good, can be optimized with mobile phase and column selection. | Excellent, provides structural information for peak identification. |
| Sample Preparation | Often simpler, direct injection of liquid samples is possible. | More complex, may require extraction and derivatization. |
| Instrumentation Cost | Generally lower than GC-MS. | Higher initial investment. |
| Typical Application | Routine quality control, purity assessment. | Trace analysis, identification of unknowns, analysis in complex matrices. |
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the available instrumentation. For routine quality control and purity assessment, a validated RP-HPLC method is often sufficient and cost-effective. For trace-level analysis or in complex matrices where high selectivity is required, a GC-MS method, likely involving derivatization, would be the preferred approach. It is imperative that any chosen method is thoroughly validated according to ICH guidelines to ensure reliable and accurate results.
methyl 4-hydroxy-3-methylbenzoate versus other phenolic esters in synthetic utility
Note: Direct comparative data for this compound under identical conditions is limited in the literature, but yields are expected to be high and comparable to similar substrates like Methyl 3-hydroxy-4-methoxybenzoate. [3]
Experimental Protocol: Synthesis of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate [2] This protocol for a structurally similar compound illustrates a typical O-alkylation procedure.
-
Materials: Methyl 3-hydroxy-4-methoxybenzoate (84.6 g, 0.47 mol), 1-bromo-3-chloropropane (101.6 g, 0.65 mol), potassium carbonate (138.1 g, 1.0 mol), Dimethylformamide (DMF, 500 mL), ice-water.
-
Procedure:
-
A mixture of methyl 3-hydroxy-4-methoxybenzoate, 1-bromo-3-chloropropane, and potassium carbonate in DMF is heated at 70°C for 4 hours.
-
The reaction mixture is cooled to room temperature.
-
The mixture is poured slowly into ice-water (3 L) with constant stirring.
-
The solid formed is filtered off and washed with cold water to yield the crude product.
-
Electrophilic Aromatic Substitution (EAS)
The aromatic ring of phenolic esters can undergo various electrophilic substitution reactions. The outcome (regioselectivity and rate) is governed by the directing effects of the existing substituents: the hydroxyl (-OH), the methyl ester (-COOCH₃), and in our target molecule, the methyl group (-CH₃).
-
-OH group: Strongly activating, ortho-, para-directing.
-
-CH₃ group: Weakly activating, ortho-, para-directing.
-
-COOCH₃ group: Deactivating, meta-directing. [5] In this compound, the powerful ortho-, para-directing hydroxyl and methyl groups dominate the deactivating effect of the ester. They work in concert to direct incoming electrophiles primarily to the C5 position (ortho to -OH and meta to -COOCH₃). In contrast, for methyl 4-hydroxybenzoate, substitution occurs at C3 and C5, while for methyl 3-hydroxybenzoate, substitution is directed to the C2, C4, and C6 positions.
References
- 1. 错误页 [amp.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis [mdpi.com]
- 4. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
A Comparative Guide to the Efficacy of Methyl 4-hydroxy-3-methylbenzoate and Structurally Similar Precursors in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and other high-value molecules, the selection of an appropriate precursor is a critical decision that can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides a comparative analysis of methyl 4-hydroxy-3-methylbenzoate and three structurally similar compounds—methyl 4-hydroxy-3,5-dimethylbenzoate, methyl 2,4-dihydroxy-3,6-dimethylbenzoate, and 4-hydroxy-3-methylbenzoic acid—as precursors in chemical synthesis.
Due to a scarcity of direct, side-by-side experimental comparisons in publicly available literature, this guide focuses on a theoretical and practical comparison based on the known physicochemical properties and established principles of chemical reactivity of these compounds. The analysis is centered around a common and synthetically important reaction: the O-alkylation of the phenolic hydroxyl group.
Physicochemical Properties: A Quantitative Comparison
The following table summarizes the key physicochemical properties of this compound and its analogs. These properties are crucial in determining the reactivity and handling characteristics of each precursor.
| Property | This compound | Methyl 4-hydroxy-3,5-dimethylbenzoate | Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | 4-Hydroxy-3-methylbenzoic acid |
| Molecular Formula | C₉H₁₀O₃ | C₁₀H₁₂O₃ | C₁₀H₁₂O₄ | C₈H₈O₃ |
| Molecular Weight ( g/mol ) | 166.17[1] | 180.20[2][3] | 196.20[4] | 152.15[5] |
| Melting Point (°C) | 124-125[2] | Not available | 141-146[6] | 173-177[7] |
| pKa | 8.70 (Predicted)[2] | Not available | Not available | 4.38 (Predicted for strongest acidic)[8] |
| logP | Not available | 1.80 (Predicted)[9] | Not available | 1.86 (Predicted)[8] |
| Appearance | Light brown to off-white solid[2] | Solid[3] | White to off-white crystalline powder[10] | Solid[5] |
Comparative Efficacy in O-Alkylation: A Theoretical Overview
The O-alkylation of the phenolic hydroxyl group is a fundamental transformation in organic synthesis, often employed to introduce lipophilic character or to protect the hydroxyl group during subsequent reaction steps. The efficacy of the four precursors in such a reaction can be compared based on several key factors:
-
Nucleophilicity of the Phenolic Oxygen: The rate of an O-alkylation reaction is directly influenced by the nucleophilicity of the phenoxide ion formed upon deprotonation. Electron-donating groups (EDGs) on the aromatic ring increase the electron density on the oxygen atom, thereby enhancing its nucleophilicity. Conversely, electron-withdrawing groups (EWGs) decrease nucleophilicity.
-
This compound and 4-hydroxy-3-methylbenzoic acid both possess one electron-donating methyl group ortho to the hydroxyl group.
-
Methyl 4-hydroxy-3,5-dimethylbenzoate has two ortho methyl groups, which should, in principle, make the phenolic oxygen more electron-rich and thus more nucleophilic.
-
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate has two hydroxyl groups and two methyl groups. The second hydroxyl group can also be deprotonated, potentially leading to a mixture of products if not selectively protected. The overall electronic effect will be a combination of the activating methyl and hydroxyl groups.
-
-
Steric Hindrance: The presence of bulky groups around the reaction center can impede the approach of the electrophile, thereby slowing down the reaction rate.
-
This compound and 4-hydroxy-3-methylbenzoic acid have one ortho substituent, presenting moderate steric hindrance.
-
Methyl 4-hydroxy-3,5-dimethylbenzoate and methyl 2,4-dihydroxy-3,6-dimethylbenzoate both have two ortho substituents, which will create significantly more steric hindrance around the phenolic hydroxyl group. This could lead to slower reaction rates or require more forcing reaction conditions compared to the mono-substituted analogs.
-
-
Acidity of the Phenolic Proton (pKa): A lower pKa indicates a more acidic proton, which can be more readily removed by a weaker base. While experimental pKa values are not consistently available, the electronic effects of the substituents can provide an estimate. The electron-donating methyl groups are expected to slightly increase the pKa (decrease acidity) compared to unsubstituted phenol. The additional hydroxyl group in methyl 2,4-dihydroxy-3,6-dimethylbenzoate will have a more complex effect on the acidity of both hydroxyl protons.
Predicted Efficacy Ranking (O-Alkylation):
Based on this analysis, a predicted order of reactivity for a simple O-alkylation reaction (assuming equivalent reaction conditions and the absence of competing reactions) would be:
-
This compound: Offers a good balance of activated nucleophilicity from the methyl group and moderate steric hindrance.
-
4-Hydroxy-3-methylbenzoic acid: Similar electronic activation to its methyl ester counterpart, but the presence of the acidic carboxylic acid proton would require the use of at least two equivalents of base, which could complicate the reaction and workup.
-
Methyl 4-hydroxy-3,5-dimethylbenzoate: While electronically more activated, the significant steric hindrance from the two ortho methyl groups is likely to decrease the reaction rate.
-
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: The presence of two hydroxyl groups and significant steric hindrance makes this the most complex precursor for selective mono-O-alkylation.
Experimental Protocols: A Template for Comparison
To empirically determine the efficacy of these precursors, a standardized experimental protocol should be followed. Below is a representative protocol for the O-alkylation of the phenolic hydroxyl group using methyl iodide.
Objective: To compare the reaction yield and rate of O-methylation for four different hydroxybenzoate precursors.
Materials:
-
This compound
-
Methyl 4-hydroxy-3,5-dimethylbenzoate
-
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate
-
4-Hydroxy-3-methylbenzoic acid
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methyl iodide (CH₃I)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate TLC eluent (e.g., 3:1 Hexanes:Ethyl Acetate)
Procedure:
-
To four separate, dry round-bottom flasks, add an equimolar amount (e.g., 1.0 mmol) of each precursor.
-
To each flask, add anhydrous potassium carbonate (1.5 equivalents for the mono-hydroxy precursors, 3.0 equivalents for the dihydroxy and carboxylic acid precursors).
-
Add anhydrous DMF (e.g., 5 mL) to each flask and stir the suspension under a nitrogen atmosphere.
-
Add methyl iodide (1.2 equivalents) to each flask at room temperature.
-
Monitor the progress of each reaction at regular time intervals (e.g., every 30 minutes) by TLC. Note the time required for the complete consumption of the starting material.
-
Upon completion, quench each reaction by adding water (e.g., 20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers for each reaction, wash with 1 M HCl (2 x 15 mL) (for reactions with excess base), followed by water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify each product by column chromatography on silica gel.
-
Determine the mass of the purified product for each reaction and calculate the percentage yield.
-
Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.
Visualizing the Synthesis and Evaluation Workflow
The following diagrams, generated using the DOT language, illustrate the general synthetic pathway for O-alkylation and a logical workflow for the comparative evaluation of these precursors.
References
- 1. This compound | C9H10O3 | CID 11240684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 错误页 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Atraric Acid | C10H12O4 | CID 78435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Hydroxy-3-methylbenzoic acid | C8H8O3 | CID 68138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. METHYL 2,4-DIHYDROXY-3,6-DIMETHYLBENZOATE | 4707-47-5 [chemicalbook.com]
- 7. 4-ヒドロキシ-3-メチル安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Human Metabolome Database: Showing metabocard for 4-Hydroxy-3-methylbenzoic acid (HMDB0004815) [hmdb.ca]
- 9. benchchem.com [benchchem.com]
- 10. perfumerflavorist.com [perfumerflavorist.com]
A Comparative Performance Guide to Substituted Hydroxybenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Antibacterial Performance of Substituted 2-Hydroxybenzoate Derivatives
A study on biosourced functional hydroxybenzoates provides a clear comparison of the antibacterial efficacy of various derivatives against the Gram-positive bacterium Staphylococcus aureus.[1] The performance was quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Data Presentation: Antimicrobial Activity
The following table summarizes the MIC values for a series of 2-hydroxybenzoate derivatives with different substituents at the 4-O-position (R¹) and the 6-position (R²). Lower MIC values indicate higher antibacterial potency.
| Compound ID | R¹ (4-O-Substituent) | R² (6-Substituent) | MIC against S. aureus (μg/mL)[1] | MIC against S. aureus (μM)[1] |
| 1 | H | H | 125 | 905 |
| 2 | H | OH | 250 | 1622 |
| 3 | Methyl | OH | >500 | >2973 |
| 4 | Allyl | OH | 500 | 2601 |
| 5 | Benzyl | OH | 125 | 512 |
| 6 | H | Methyl | 500 | 3285 |
| 7 | Methyl | Methyl | 250 | 1504 |
| 8 | H | Heptyl | 31.3 | 132 |
| 9 | Methyl | Heptyl | 7.8 | 31 |
| 10 | Benzyl | Heptyl | 3.9 | 12 |
Data sourced from a study on biosourced functional hydroxybenzoate-co-lactide polymers.[1]
Structure-Activity Relationship (SAR) Analysis
The data reveals key relationships between the chemical structure of the derivatives and their antibacterial performance:
-
Effect of 6-Position Alkyl Chain: Increasing the hydrophobicity at the 6-position significantly enhances antibacterial activity. For instance, the 6-heptyl derivatives (8 , 9 , 10 ) demonstrated substantially lower MIC values (i.e., higher potency) than their counterparts with smaller substituents like hydrogen or methyl groups.[1]
-
Effect of 4-O-Substituent: While smaller substituents at the 4-O position, such as methyl, tended to decrease activity compared to the parent salicylic acid, a larger hydrophobic group like benzyl generally retained or improved activity.[1]
-
Synergistic Effects: The most potent compound in the series was derivative 10 , which combines a benzyl group at the 4-O position with a heptyl group at the 6-position. This compound exhibited the highest activity with an MIC of 3.9 µg/mL, which is comparable to the antibiotic ampicillin.[1] This suggests a synergistic effect between hydrophobic substituents at both positions.
Performance of Other Structurally Related Benzoate Derivatives
While a direct comparison series for methyl 4-hydroxy-3-methylbenzoate is lacking, various studies have evaluated related structures for different biological activities. The following table collates performance data for several distinct hydroxybenzoic acid and methyl benzoate derivatives to provide a broader context.
| Compound Type | Activity Assessed | Key Performance Metric |
| (4-methylene-5-oxo-tetrahydrofuran-3-yl) methyl 2,4-dichlorobenzoate | Antifungal | EC₅₀ ≈ 1.6 mg/L against Rhizoctonia solani and Phytophthora capsici.[2] |
| Methyl 2,3-dihydroxybenzoate | Antifungal | MIC = 32 µg/mL against Botrytis cinerea and Rhizoctonia solani; MIC = 64 µg/mL against Fusarium oxysporum.[3] |
| Methyl 3,4-dihydroxybenzoate (MDHB) | Antioxidant/Cellular | Reversed tert-butyl hydroperoxide (TBHP) induced oxidative damage in granulosa cells by decreasing ROS production and upregulating the Nrf2 antioxidant pathway.[4] |
| 3,5-diiodo-4-hydroxybenzoic acid | Enzyme Inhibition | Inhibits catechol-O-methyltransferase activity.[5] |
| 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid | Cell Cycle Inhibition | Inhibits cell-cycle progression in HeLa cells through activation of p21(WAFI) and inhibition of cyclin D1 expression.[6] |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Antibacterial | MIC = 15.62–31.25 µmol/L against methicillin-sensitive and methicillin-resistant Staphylococcus aureus.[7] |
Experimental Protocols
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution MIC Assay)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
1. Preparation of Materials:
- Test Compounds: Prepare stock solutions of the hydroxybenzoate derivatives in a suitable solvent (e.g., DMSO).
- Bacterial Strain: Culture Staphylococcus aureus (e.g., ATCC 29213) in a nutrient-rich medium like Tryptic Soy Broth (TSB) overnight at 37°C.[3]
- Growth Medium: Prepare sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB).
- Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).
2. Inoculum Preparation:
- Dilute the overnight bacterial culture in fresh CAMHB.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Further dilute this suspension 1:100 in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
- Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
- Add 100 µL of the test compound stock solution to the first column of wells, creating an initial 2-fold dilution.
- Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to create a range of concentrations. Discard 100 µL from the last column.
- Inoculate each well (except for a sterility control well) with 100 µL of the prepared bacterial inoculum.
- Include a positive control well (bacteria with no compound) and a negative/sterility control well (medium only).
4. Incubation and Reading:
- Incubate the plate at 37°C for 18-24 hours.
- Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). The result can also be read using a plate reader by measuring the optical density at 600 nm (OD₆₀₀).
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).
Signaling Pathway Diagram
Caption: Proposed mechanisms of antibacterial action for phenolic compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of planktonic growth and biofilm formation of Staphylococcus aureus by entrectinib through disrupting the cell membrane [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Methyl 4-hydroxy-3-methylbenzoate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of methyl 4-hydroxy-3-methylbenzoate and its positional isomers. Due to a lack of direct comparative experimental studies in the current body of scientific literature, this guide establishes a framework for predicting relative reactivity based on fundamental principles of organic chemistry, namely electronic and steric effects. Detailed experimental protocols are provided to enable researchers to conduct their own comparative studies and generate quantitative data.
Introduction to this compound and its Isomers
This compound, an ester of 4-hydroxy-3-methylbenzoic acid, and its isomers are substituted aromatic compounds with potential applications in medicinal chemistry and materials science. The reactivity of these molecules, particularly in electrophilic aromatic substitution, esterification, and etherification reactions, is of significant interest for their further functionalization and incorporation into larger molecular frameworks. The interplay of the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups, and the electron-withdrawing methyl ester (-COOCH₃) group, dictates the regioselectivity and rate of these reactions.
Theoretical Comparison of Reactivity
The reactivity of the benzene ring towards electrophilic attack is primarily governed by the electron density of the ring. Electron-donating groups (EDGs) increase the electron density, thereby activating the ring and directing incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring and directing incoming electrophiles to the meta position.
In the case of this compound and its isomers, we have the following substituents to consider:
-
Hydroxyl group (-OH): A strong activating group and an ortho, para-director due to its strong +M (mesomeric) effect.
-
Methyl group (-CH₃): A weak activating group and an ortho, para-director due to its +I (inductive) effect and hyperconjugation.
-
Methyl ester group (-COOCH₃): A deactivating group and a meta-director due to its -M and -I effects.
The overall reactivity of each isomer will be a composite of these effects.
Predicted Order of Reactivity towards Electrophilic Aromatic Substitution:
Based on the cumulative electronic effects of the substituents, a predicted order of reactivity for the isomers of methyl hydroxymethylbenzoate towards electrophilic aromatic substitution can be proposed. Isomers with the activating -OH and -CH₃ groups reinforcing each other and minimally hindered will be the most reactive. In contrast, isomers where the deactivating -COOCH₃ group's influence is dominant, or where there is significant steric hindrance, will be less reactive.
A qualitative prediction would suggest that isomers where the ortho and para positions to the powerful activating hydroxyl group are available and not sterically hindered will be the most reactive. For this compound, the positions ortho to the hydroxyl group (positions 2 and 5) are the most activated. Position 2 is somewhat sterically hindered by the adjacent methyl group.
Comparative Experimental Data (Hypothetical)
Table 1: Hypothetical Comparison of Yields for Mononitration of Methyl Hydroxymethylbenzoate Isomers
| Isomer | Major Mononitration Product(s) | Predicted Major Product Position | Hypothetical Yield (%) |
| This compound | Methyl 4-hydroxy-3-methyl-5-nitrobenzoate | 5-position (ortho to -OH, meta to -COOCH₃) | 75 |
| Methyl 3-hydroxy-4-methylbenzoate | Methyl 3-hydroxy-4-methyl-6-nitrobenzoate | 6-position (ortho to -OH, meta to -COOCH₃) | 85 |
| Methyl 2-hydroxy-5-methylbenzoate | Methyl 2-hydroxy-5-methyl-3-nitrobenzoate | 3-position (ortho to -OH, meta to -COOCH₃) | 65 |
Table 2: Hypothetical Relative Rate Constants for O-Alkylation of Methyl Hydroxymethylbenzoate Isomers
| Isomer | Relative Rate Constant (k_rel) |
| This compound | 1.0 |
| Methyl 3-hydroxy-4-methylbenzoate | 1.2 |
| Methyl 2-hydroxy-5-methylbenzoate | 0.8 |
Experimental Protocols
To facilitate the generation of comparative data, the following detailed experimental protocols are provided.
Protocol 1: Comparative Nitration of Methyl Hydroxymethylbenzoate Isomers
Objective: To compare the yield and regioselectivity of the mononitration of this compound and its isomers.
Materials:
-
This compound and its isomers
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Methanol
-
Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.0 g of the methyl hydroxymethylbenzoate isomer in 10 mL of concentrated sulfuric acid at 0 °C (ice bath).
-
Slowly add a pre-cooled (0 °C) mixture of 0.5 mL of concentrated nitric acid and 1.0 mL of concentrated sulfuric acid dropwise to the solution while maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.
-
Pour the reaction mixture onto 50 g of crushed ice and stir until the ice has melted.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a minimal amount of hot methanol.
-
Dry the purified product under vacuum.
-
Determine the yield and characterize the product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to identify the position of nitration.
Protocol 2: Comparative O-Alkylation (Etherification) of Methyl Hydroxymethylbenzoate Isomers
Objective: To compare the relative rates of O-alkylation of the phenolic hydroxyl group of this compound and its isomers.
Materials:
-
This compound and its isomers
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Methyl Iodide (CH₃I)
-
Anhydrous Acetone
-
Internal standard (e.g., dodecane)
Procedure:
-
To a series of identical reaction vessels, add 0.5 mmol of each methyl hydroxymethylbenzoate isomer, 1.5 mmol of anhydrous potassium carbonate, and 10 mL of anhydrous acetone.
-
Add a known amount of an internal standard to each vessel.
-
Initiate the reactions by adding 1.0 mmol of methyl iodide to each vessel simultaneously.
-
Maintain the reactions at a constant temperature (e.g., 50 °C) with vigorous stirring.
-
At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Quench the reaction in the aliquot by adding a drop of dilute hydrochloric acid.
-
Analyze the aliquots by Gas Chromatography (GC) to determine the ratio of the product to the internal standard.
-
Plot the concentration of the product versus time for each isomer to determine the initial reaction rates.
Visualization of Reaction Pathways
The following diagrams illustrate the logical workflow for the comparative experiments and the directing effects of the substituents.
Caption: Workflow for the comparative analysis of isomer reactivity.
Caption: Influence of substituents on aromatic ring reactivity.
Biological Activity Context
While specific comparative studies on the biological activities of these exact isomers are scarce, derivatives of hydroxybenzoic acids are known to possess a range of biological properties. For instance, parabens (esters of p-hydroxybenzoic acid) are widely used as preservatives in cosmetics and pharmaceuticals due to their antimicrobial activity. The positioning of hydroxyl and methyl groups can influence the molecule's interaction with biological targets. For example, the antioxidant activity of phenolic compounds is highly dependent on the substitution pattern, which affects the stability of the resulting phenoxy radical. Further research is warranted to explore the specific biological profiles of these isomers.
Conclusion
This guide provides a theoretical framework and practical experimental protocols for the comparative analysis of the reactivity of this compound and its isomers. The predicted reactivity is based on the established electronic and steric effects of the substituents. The provided protocols for nitration and O-alkylation offer a starting point for researchers to generate valuable quantitative data, which is currently lacking in the literature. Such data will be instrumental in understanding the structure-reactivity relationships of these compounds and will aid in their potential application in drug development and materials science.
A Comparative Guide to Quantitative NMR for Purity Assessment of Methyl 4-hydroxy-3-methylbenzoate
For researchers, scientists, and drug development professionals, the accurate determination of purity for starting materials and active pharmaceutical ingredients is a cornerstone of quality control and regulatory compliance. This guide provides an objective comparison of the quantitative Nuclear Magnetic Resonance (qNMR) method for the purity assessment of methyl 4-hydroxy-3-methylbenzoate against established chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The performance of each method is evaluated based on key validation parameters, with supporting experimental data drawn from analyses of structurally similar compounds.
Comparison of Analytical Methods
The selection of an analytical technique for purity determination is contingent on a variety of factors, including the inherent properties of the analyte, the required level of accuracy and precision, and the specific application. While chromatographic methods have traditionally been the industry standard, qNMR has emerged as a powerful primary analytical method that offers distinct advantages.
Table 1: Comparison of qNMR, HPLC, and GC for the Purity Assay of this compound
| Validation Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of atomic nuclei. | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Partitioning of the volatile analyte between a gaseous mobile phase and a stationary phase. |
| Accuracy (% Recovery) | 98.5 - 101.5% | 98.0 - 102.0%[1] | 98-102%[2] |
| Precision (% RSD) | ≤ 1.0%[3] | ≤ 2.0%[1][4] | ≤ 2.0%[2] |
| Linearity (R²) | ≥ 0.999[5] | ≥ 0.999[6] | ≥ 0.999[2] |
| Limit of Detection (LOD) | ~10 µg/mL | ~0.5 - 10 ng[7] | Low ng range[7] |
| Limit of Quantification (LOQ) | ~30 µg/mL | ~0.5 - 10 ng[7] | Low ng range[7] |
| Reference Standard | Requires a certified internal standard of a different, structurally unrelated compound. | Requires a specific, certified reference standard of this compound. | Requires a specific, certified reference standard of this compound. |
| Analysis Time per Sample | ~10-15 minutes | ~15-30 minutes | ~20-40 minutes |
| Sample Preparation | Simple dissolution | Can require more complex sample cleanup | May require derivatization for polar analytes |
| Destructive/Non-destructive | Non-destructive | Destructive | Destructive |
Experimental Protocols
The following protocols are based on established methods for the analysis of aromatic esters and provide a robust framework for the in-house validation of purity assessment for this compound.
Quantitative NMR (qNMR) Spectroscopy
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and a similar, accurately weighed amount of the internal standard into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent.
-
Transfer a precise aliquot (e.g., 0.6 mL) of the solution into an NMR tube.
-
NMR Data Acquisition: Acquire a quantitative ¹H NMR spectrum. It is critical to use a long relaxation delay (D1), typically at least 5 times the longest T1 relaxation time of the protons of interest, to ensure full signal relaxation and accurate integration.
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal from the analyte that does not overlap with other signals (e.g., the methoxy protons).
-
Integrate a well-resolved signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
-
High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acid modifier (e.g., phosphoric acid, formic acid)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with 0.1% acid (e.g., 60:40 v/v). The exact ratio may require optimization.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to construct a calibration curve.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled (e.g., 25°C)
-
UV Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard solutions to generate a calibration curve of peak area versus concentration. Inject the sample solution and determine its concentration by interpolation from the calibration curve. Purity is calculated based on the measured concentration relative to the weighed amount.
Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
A suitable capillary column (e.g., a low-polarity column like DB-5)
Reagents:
-
A suitable solvent (e.g., dichloromethane, ethyl acetate)
-
This compound reference standard
-
(Optional) Derivatizing agent (e.g., BSTFA) if the analyte shows poor peak shape or thermal instability.
Procedure:
-
Standard and Sample Preparation: Prepare stock and working standard solutions of the reference standard in a suitable solvent. Prepare the sample solution at a similar concentration. If derivatization is necessary, treat both standards and samples with the derivatizing agent according to a validated procedure.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Split or splitless
-
Carrier Gas: Helium or Hydrogen at a constant flow rate
-
Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature (e.g., start at 100°C, ramp at 10°C/min to 280°C, and hold).
-
Detector Temperature (FID): 300°C
-
-
Analysis: As with HPLC, generate a calibration curve from the standard solutions. Inject the sample and calculate the purity based on the determined concentration.
Method Validation Workflow and Logic
The validation of an analytical method ensures its suitability for the intended purpose. The relationship between key validation parameters is hierarchical, with foundational elements like specificity and system suitability underpinning the quantitative measures of performance.
References
A Comparative Analysis of the Biological Activity of Methyl 4-hydroxy-3-methylbenzoate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of analogs of methyl 4-hydroxy-3-methylbenzoate, focusing on their antioxidant, antimicrobial, and cytotoxic properties. By examining structurally related hydroxybenzoic acids and their esters (parabens), this document aims to elucidate structure-activity relationships and provide a framework for the development of novel therapeutic agents. The information is supported by experimental data from various studies, with detailed methodologies for key assays.
Introduction
This compound belongs to the family of hydroxybenzoic acids, a class of phenolic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. These activities are influenced by the number and position of hydroxyl groups, as well as other substituents on the benzene ring. This guide will explore how modifications to the core structure of this compound can impact its biological efficacy.
Data Presentation
The following tables summarize the quantitative data on the antioxidant and cytotoxic activities of various analogs of this compound.
Table 1: Antioxidant Activity of Hydroxybenzoic Acid Analogs
| Compound | DPPH Radical Scavenging IC50 (µM) | Reference |
| 2,3-Dihydroxybenzoic Acid | - | [1] |
| 2,5-Dihydroxybenzoic Acid | - | [1] |
| 3,4-Dihydroxybenzoic Acid | - | [1] |
| 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) | 2.42 ± 0.08 | [1] |
| 2,4-Dihydroxybenzoic Acid | > 120,000 | [1] |
| 3,5-Dihydroxybenzoic Acid | > 1000 | [1] |
Note: A lower IC50 value indicates a higher antioxidant activity.
Table 2: Cytotoxicity of p-Hydroxybenzoic Acid Esters (Parabens) and Analogs
| Compound | Cell Line | Cytotoxicity Metric | Value | Reference |
| Methylparaben (MP) | Fish and Human cell lines | EC50 | - | [2] |
| Ethylparaben (EP) | Fish and Human cell lines | EC50 | - | [2] |
| Propylparaben (PP) | Fish and Human cell lines | EC50 | - | [2] |
| Butylparaben (BuP) | Fish and Human cell lines | EC50 | - | [2] |
| Benzylparaben (BeP) | Fish and Human cell lines | EC50 | - | [2] |
| 4-Hydroxybenzoic acid (4-HBA) | Fish and Human cell lines | EC50 | More toxic to fish hepatocytes | [2] |
| Methyl Benzoate | HEK293 | LC50 | - | [3] |
| Methyl Benzoate | CACO2 | - | ~90% reduction at 7.3 mM | [3] |
| Methyl Benzoate | SH-SY5Y | LC50 | - | [3] |
| Ethyl Benzoate | HEK293, SH-SY5Y | LC50 | - | [3] |
| Vinyl Benzoate | HEK293, SH-SY5Y | LC50 | Most toxic | [3] |
Note: Direct IC50/EC50/LC50 values for all compounds were not consistently available in a single comparable unit across all studies. The general trend indicates that cytotoxicity increases with the length of the alkyl chain in parabens.[2]
Experimental Protocols
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to determine the antioxidant activity of a compound.
-
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, a colorless compound. The change in color is measured spectrophotometrically.
-
Methodology:
-
A solution of DPPH in methanol is prepared.
-
Different concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.[1]
-
2. Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cells are seeded in a 96-well plate and incubated to allow for attachment.
-
The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is removed, and a solution of MTT is added to each well.
-
The plate is incubated for a few hours to allow for the formation of formazan crystals.
-
A solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm).
-
The cell viability is expressed as a percentage of the control (untreated cells).
-
The EC50 or IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
-
Mandatory Visualization
Caption: A general workflow for the synthesis and biological evaluation of this compound analogs.
Caption: General mechanism of antioxidant activity for phenolic compounds via hydrogen atom donation.
References
- 1. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Applications of Substituted Hydroxybenzoates
For Researchers, Scientists, and Drug Development Professionals
Substituted hydroxybenzoates are a versatile class of aromatic compounds that serve as crucial building blocks in the synthesis of a wide array of valuable molecules, ranging from pharmaceuticals and agrochemicals to advanced materials. Their inherent functionality—a hydroxyl group and a carboxylic acid or ester on a benzene ring—provides multiple reaction sites for chemical modification. This guide offers a comparative overview of the key synthetic applications of substituted hydroxybenzoates, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal synthetic strategies.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, enabling the construction of complex molecular architectures from substituted hydroxybenzoate precursors. Aryl halides (e.g., bromo- or iodo-hydroxybenzoates) are common starting materials for these transformations.
Comparison of Common Cross-Coupling Reactions
The choice of a specific cross-coupling reaction depends on the desired bond to be formed and the nature of the coupling partner. Below is a comparison of several widely used methods.
| Reaction | Bond Formed | Coupling Partner | Typical Catalyst System | Advantages | Considerations |
| Suzuki-Miyaura | C-C | Boronic acids/esters | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands (e.g., SPhos) | High functional group tolerance, mild reaction conditions, commercially available reagents, low toxicity of byproducts. | Requires careful selection of base and solvent for optimal results. |
| Heck | C-C (alkene) | Alkenes | Pd(OAc)₂, Pd/C | Atom-economical, versatile for alkene functionalization. | Regioselectivity can be an issue with certain substrates. |
| Sonogashira | C-C (alkyne) | Terminal alkynes | PdCl₂(PPh₃)₂, CuI (co-catalyst) | Reliable method for introducing alkyne moieties, important in materials science and medicinal chemistry. | Copper-free systems are available to avoid issues with homocoupling and catalyst deactivation. |
| Buchwald-Hartwig | C-N | Amines | Pd(OAc)₂, Pd₂(dba)₃ with specialized phosphine ligands (e.g., BINAP, XPhos) | Broad scope for the synthesis of aryl amines, crucial for many pharmaceuticals. | Ligand selection is critical for high yields, especially with challenging substrates. |
| Stille | C-C | Organostannanes | Pd(PPh₃)₄ | Mild reaction conditions and tolerance of various functional groups. | Toxicity of organotin reagents and byproducts is a significant drawback. |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-hydroxybenzaldehyde
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
Materials:
-
4-Bromo-2-hydroxybenzaldehyde (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add 4-bromo-2-hydroxybenzaldehyde, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Workflow for Catalyst Selection in Cross-Coupling Reactions
Caption: A decision-making workflow for selecting and optimizing catalysts for cross-coupling reactions.
Biocatalytic Synthesis and Modification
Enzymatic and whole-cell microbial systems offer a green and highly selective alternative to traditional chemical synthesis for the modification of substituted hydroxybenzoates. These methods often operate under mild conditions and can achieve regioselectivity that is challenging to obtain through conventional chemistry.
Comparison of Biocatalytic Approaches
| Approach | Biocatalyst | Transformation | Typical Product | Advantages | Considerations |
| Enzymatic Hydroxylation | p-Hydroxybenzoate hydroxylase (PHBH) | Ortho-hydroxylation of p-hydroxybenzoate | 3,4-Dihydroxybenzoic acid (protocatechuic acid) | High regioselectivity, mild aqueous conditions. | Enzyme stability and cofactor regeneration can be challenging for industrial scale-up. |
| Whole-Cell Biotransformation | Engineered E. coli or C. glutamicum | De novo synthesis from glucose or conversion of intermediates | 4-Hydroxybenzoic acid, 3,4-Dihydroxybenzoic acid | Can utilize renewable feedstocks, avoids the need for purified enzymes. | Product titers and purification from fermentation broth can be limiting factors. |
| Mutasynthesis | Engineered microorganisms | Incorporation of modified precursors | Fluorinated benzophenone derivatives | Production of "new-to-nature" compounds with potentially novel biological activities. | Requires careful engineering of metabolic pathways to accept the synthetic precursor. |
Quantitative Data on Microbial Production of Hydroxybenzoic Acid Derivatives
| Microorganism | Product | Titer | Reference | | :--- |
A Researcher's Guide to Commercial Methyl 4-hydroxy-3-methylbenzoate Purity
For researchers, scientists, and drug development professionals, the purity of chemical reagents is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of commercially available methyl 4-hydroxy-3-methylbenzoate, a valuable building block in organic synthesis. Due to a lack of independent, head-to-head comparative studies on this specific compound, this guide presents stated purity levels from various suppliers and outlines robust analytical methodologies for in-house verification.
Commercial Availability and Stated Purity
The stated purity of this compound can vary between suppliers. The following table summarizes publicly available information from a selection of commercial vendors. It is crucial to note that this data is provided by the suppliers and has not been independently verified. For lot-specific purity, consulting the Certificate of Analysis (CoA) is essential.
| Supplier | Stated Purity (%) | Notes |
| CymitQuimica | 95% | |
| Chinese Manufacturer (via LookChem) | 97% | Minimum order of 5g. |
| Santa Cruz Biotechnology | Lot-specific | Purity is provided on the Certificate of Analysis for each specific batch. |
| BLD Pharm | Not specified | Provides access to NMR, HPLC, LC-MS, and UPLC data upon request. |
| Sigma-Aldrich | Not explicitly stated for this compound, but their product for the related starting material, 4-hydroxy-3-methylbenzoic acid, is 97%. |
Note: Researchers should exercise caution to ensure they are purchasing the correct compound, as similarly named substances like methyl 4-hydroxy-3,5-dimethylbenzoate and methyl 4-hydroxybenzoate (methylparaben) are more common and have different properties.
Potential Impurities
Based on the common synthesis route for this compound (Fischer-Speier esterification of 4-hydroxy-3-methylbenzoic acid with methanol), potential impurities may include:
-
Starting Materials: Unreacted 4-hydroxy-3-methylbenzoic acid or residual methanol.
-
Byproducts: Water formed during the esterification reaction.
-
Side-Products: Impurities arising from side reactions, such as the formation of isomeric products.
-
Solvents: Residual solvents used in the reaction and purification process.
Experimental Protocols for Purity Determination
The following protocols are based on established analytical techniques for similar phenolic esters and provide a solid foundation for in-house purity validation of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for assessing the purity of non-volatile and thermally sensitive compounds. A reversed-phase method is typically suitable for this compound.
Instrumentation and Conditions (Adapted from similar compounds)
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Gradient HPLC with UV Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (55:45, v/v), pH adjusted to 4.8 with 0.1 N HCl.[1] |
| Flow Rate | 1.0 mL/min.[1] |
| Injection Volume | 20 µL.[1] |
| Detection Wavelength | 254 nm.[1] |
| Column Temperature | Ambient |
Procedure
-
Standard Preparation: Prepare a stock solution of a this compound reference standard (if available) in methanol (e.g., 100 µg/mL). Create a series of working standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the commercial this compound sample in the mobile phase to a concentration similar to the middle-range standard.
-
Analysis: Inject the standards and the sample solution. Purity can be determined using the area percent method, where the area of the main peak is compared to the total area of all peaks. For more accurate quantification, a calibration curve should be generated from the standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polar hydroxyl group, derivatization may be necessary to improve peak shape and thermal stability.
Instrumentation and Conditions (General Method)
| Parameter | Recommended Setting |
| GC System | Gas chromatograph coupled to a mass spectrometer |
| Column | Low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[2] |
| Injector Temperature | 250 °C.[2] |
| Injection Mode | Split (e.g., 50:1).[2] |
| Injection Volume | 1 µL.[2] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min.[2] |
| Oven Program | Initial temp: 100 °C, hold 2 min; Ramp: 10 °C/min to 280 °C; Hold at 280 °C for 5 min.[2] |
| MS Ion Source Temp | 230 °C.[2] |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[2] |
| Mass Range | m/z 40-400.[2] |
Procedure
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.[2]
-
Analysis: The purity is assessed by the relative area of the main peak in the total ion chromatogram. The mass spectrum of the main peak should be compared with a reference spectrum to confirm the identity of the compound.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that can be used to determine the purity of a substance without the need for a specific reference standard of the same compound. An internal standard of known purity is used instead.
Instrumentation and Reagents
| Parameter | Specification |
| NMR Spectrometer | 400 MHz or higher |
| NMR Tubes | 5 mm |
| Deuterated Solvent | DMSO-d6 or CDCl3 |
| Internal Standard | Maleic acid or dimethyl sulfone (with known purity) |
Procedure
-
Sample Preparation: Accurately weigh a precise amount of the this compound sample (e.g., 10 mg) and a precise amount of the internal standard (e.g., 5 mg). Dissolve both in a known volume of a deuterated solvent.[2]
-
NMR Acquisition: Acquire a quantitative 1H NMR spectrum. Ensure a sufficient relaxation delay (D1), at least 5 times the longest T1 relaxation time of the protons of interest, to allow for full signal recovery.
-
Data Analysis: The purity is calculated by comparing the integral of a specific proton signal from the analyte with the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.
Visualization of Experimental Workflows
To ensure the quality of this compound for downstream applications, a systematic workflow for purity assessment is crucial. The following diagrams illustrate typical workflows for the analytical methods described.
Caption: HPLC analysis workflow for purity determination.
Caption: GC-MS analysis workflow for purity assessment.
Caption: qNMR analysis workflow for absolute purity determination.
References
Safety Operating Guide
Proper Disposal of Methyl 4-hydroxy-3-methylbenzoate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Methyl 4-hydroxy-3-methylbenzoate is crucial for ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper handling and disposal procedures for this compound, based on available safety data for the substance and structurally similar chemicals.
Immediate Safety and Handling
Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. Based on available data, the compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area, preferably within a fume hood.
In the event of a spill, the area should be evacuated, and the spill should be contained using an inert absorbent material. The contaminated material should then be collected in a sealed, properly labeled container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.
Disposal Procedures
This compound and its containers must be disposed of as hazardous waste.[1] Do not dispose of this chemical down the drain or in regular trash. The following step-by-step procedure should be followed:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., absorbent pads, gloves), in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container label should include the full chemical name: "this compound," the associated hazards (e.g., "Harmful," "Irritant"), and the date of accumulation.
-
-
Waste Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.
-
Ensure the container is kept tightly closed to prevent the release of vapors.
-
-
Waste Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Provide the waste disposal contractor with a complete and accurate description of the waste.
-
Quantitative Data
The following table summarizes key hazard information from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation[1] |
Experimental Protocols for Disposal
Specific, validated experimental protocols for the neutralization or decomposition of this compound for disposal purposes are not available in published literature. General principles of ester hydrolysis can be applied to break down the compound into 4-hydroxy-3-methylbenzoic acid and methanol by reacting it with a strong base, such as sodium hydroxide. However, this process should only be undertaken by trained personnel in a controlled laboratory setting, and the resulting waste must still be evaluated for hazardous characteristics and disposed of in accordance with all applicable regulations. It is strongly recommended to dispose of the chemical directly as hazardous waste without attempting neutralization or decomposition unless a validated and approved protocol is available.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Methyl 4-hydroxy-3-methylbenzoate
This guide provides crucial safety protocols and logistical information for the handling and disposal of Methyl 4-hydroxy-3-methylbenzoate (CAS No. 42113-13-3). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the GHS hazard classifications available for this compound and supplemented with information from the SDSs of structurally similar compounds, such as Methyl 4-hydroxybenzoate and 4-Hydroxy-3-methylbenzoic acid. It is imperative to always consult the specific SDS provided by the supplier before handling any chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Adherence to proper PPE protocols is mandatory to mitigate these risks.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[2][3] | To prevent contact with eyes, which can cause serious irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and protective clothing.[2][3] | To prevent skin contact, which can cause irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator.[2][3] | To avoid inhalation of dust or vapors, which may cause respiratory irritation.[1] |
| General Hygiene | Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[2] | To prevent accidental ingestion and contamination. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Step-by-Step Handling and Storage Procedures:
-
Review Safety Data Sheet (SDS): Before use, always obtain and thoroughly read the SDS provided by the supplier.[2]
-
Ensure Adequate Ventilation: Handle this chemical in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[2][3]
-
Prevent Ignition: Keep the substance away from heat, sparks, open flames, and hot surfaces.[2]
-
Avoid Contact: Take all necessary precautions to prevent contact with skin and eyes, and avoid breathing any dust or vapors.[2]
-
Proper Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4]
-
Clean Up: Thoroughly wash hands and any exposed skin after handling is complete.[2]
Spill and Disposal Plan:
-
Spills: In the event of a spill, ensure the area is well-ventilated. Wear appropriate PPE, including respiratory protection. Sweep up the spilled solid material, minimizing dust generation, and place it into a suitable, labeled container for disposal.[3]
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.[4][5] Consult with your institution's environmental health and safety (EHS) department for specific disposal guidance.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
